Technical Documentation Center

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
  • CAS: 127236-04-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Structure and Characterization of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary: The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as the uracil nucleus, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as the uracil nucleus, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds. This guide provides an in-depth technical overview of a specific derivative, 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. We will dissect its molecular architecture, outline a robust synthetic pathway, detail the analytical techniques for its structural confirmation, and explore its potential therapeutic relevance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising molecular entity.

Introduction to the Pyrimidine-2,4-dione Scaffold

The pyrimidine ring system is fundamental to life, forming the core of nucleobases such as uracil, thymine, and cytosine. The uracil scaffold, in particular, has been the subject of extensive modification to develop therapeutic agents. Uracil derivatives have demonstrated a vast spectrum of pharmacological activities, including antiviral and anti-tumor properties.[1] The introduction of substituents at the N(1), N(3), C(5), and C(6) positions of the uracil ring is a common strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced bioactivity, selectivity, and reduced toxicity.[1]

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione incorporates a 4-methoxyphenyl group at the C-5 position. This substitution is significant as the methoxy-substituted phenyl ring can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets, making it a compound of considerable interest for drug discovery programs.

Molecular Structure and Physicochemical Properties

The core of the molecule is a six-membered pyrimidine ring featuring two carbonyl groups at positions 2 and 4 and two nitrogen atoms at positions 1 and 3. The key substituent is the 4-methoxyphenyl (anisyl) group attached to the C-5 position of this uracil ring.

Key Structural Features:

  • Pyrimidine-2,4-dione (Uracil) Core: A planar, aromatic heterocyclic system capable of hydrogen bonding through its N-H protons and carbonyl oxygens.

  • 4-Methoxyphenyl Group: This group consists of a benzene ring substituted with a methoxy (-OCH₃) group. The ether oxygen is a hydrogen bond acceptor, and the phenyl ring can participate in π-π stacking and hydrophobic interactions.

  • Tautomerism: The dione structure can theoretically exist in keto-enol or di-enol tautomeric forms, although the diketo form is overwhelmingly predominant under physiological conditions.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione-
Molecular Formula C₁₁H₁₀N₂O₃Calculated
Molecular Weight 218.21 g/mol Calculated
Hydrogen Bond Donors 2 (N1-H, N3-H)[2]
Hydrogen Bond Acceptors 3 (2x C=O, 1x -OCH₃)[2]
Predicted LogP 1.3Calculated
Rotatable Bonds 2[2]

Note: Data is for the target compound unless otherwise specified for a closely related analog.

Synthesis and Mechanistic Considerations

The synthesis of 5-aryl uracils can be achieved through several established organic chemistry routes. A common and effective method involves the condensation of a β-aryl-α,β-unsaturated carbonyl compound with urea.

Proposed Synthetic Pathway:

A plausible and efficient synthesis starts from 4-methoxybenzaldehyde.

  • Step 1: Knoevenagel Condensation: 4-methoxybenzaldehyde is reacted with an active methylene compound, such as malonic acid, in the presence of a base like pyridine to form 4-methoxycinnamic acid.

  • Step 2: Halogenation & Decarboxylation: The resulting cinnamic acid derivative is then brominated at the α-position, followed by decarboxylation to yield an α-bromo-β-(4-methoxyphenyl) intermediate.

  • Step 3: Cyclization with Urea: The crucial pyrimidine ring is formed by reacting this intermediate with urea in the presence of a base (e.g., sodium ethoxide). The urea nitrogen atoms act as nucleophiles, displacing the bromide and cyclizing to form the 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione ring system.

This multi-step process leverages well-understood reactions to build the target molecule from simple, commercially available starting materials.

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Objective: To synthesize the target compound via a multi-step condensation and cyclization pathway.

Materials:

  • 4-methoxybenzaldehyde

  • Malonic acid

  • Urea

  • Pyridine

  • Ethanol (absolute)

  • Sodium metal

  • N-Bromosuccinimide (NBS)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography).

Procedure:

  • Synthesis of 2-(4-methoxyphenyl)malonic acid: In a round-bottom flask, dissolve 4-methoxybenzaldehyde and malonic acid in pyridine. Heat the mixture under reflux for 4-6 hours. Monitor reaction completion by TLC. After cooling, acidify the mixture with HCl to precipitate the product. Filter, wash with cold water, and dry.

  • Formation of the α-bromo intermediate: Dissolve the product from step 1 in a suitable solvent (e.g., CCl₄) and add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under UV irradiation until the starting material is consumed. Evaporate the solvent to obtain the crude bromo-acid.

  • Cyclization: Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol. To this solution, add urea followed by the dropwise addition of the α-bromo intermediate dissolved in ethanol. Reflux the mixture for 8-12 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with HCl. The resulting precipitate is filtered, washed with water, and then ethanol. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Self-Validation: The identity and purity of the final product must be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

SynthesisWorkflow cluster_start Starting Materials cluster_proc Reaction Process cluster_end Final Product & Validation SM1 4-Methoxybenzaldehyde P1 Knoevenagel Condensation SM1->P1 SM2 Malonic Acid SM2->P1 SM3 Urea P3 Cyclization with Urea SM3->P3 P2 Bromination P1->P2 Pyridine P2->P3 NBS FP 5-(4-Methoxyphenyl) -pyrimidine-2,4(1H,3H)-dione P3->FP NaOEt, Ethanol QC Spectroscopic Characterization (NMR, IR, MS) FP->QC

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation rely on a suite of standard analytical techniques. The data presented below are predictive, based on known values for analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the hydrogen environment in the molecule. The spectrum is typically recorded in a solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N1-H & N3-H ~10.5 - 11.5Broad Singlet (2H)2HExchangeable with D₂O. Chemical shift can vary.[3]
C6-H ~7.5 - 7.8Singlet1HOlefinic proton on the pyrimidine ring.
Ar-H (ortho to -OMe)~6.9 - 7.1Doublet2HAromatic protons part of an AA'BB' system.
Ar-H (meta to -OMe)~7.2 - 7.4Doublet2HAromatic protons part of an AA'BB' system.
-OCH₃ ~3.8Singlet3HCharacteristic singlet for the methoxy group protons.[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C2 & C4)150 - 165
Ar-C (C-O)158 - 162
Ar-C (quaternary, C-pyrimidine)125 - 130
C 6135 - 140
Ar-C H (meta to -OMe)128 - 132
Ar-C H (ortho to -OMe)113 - 116
C 5110 - 115
-OC H₃~55
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups.[5]

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H3100 - 3300Stretching (broad)[3]
C-H (Aromatic)3000 - 3100Stretching
C-H (Alkyl -OCH₃)2850 - 2960Stretching
C=O (Carbonyl)1650 - 1720Stretching (strong, may show two distinct bands)[6]
C=C (Aromatic & Pyrimidine)1500 - 1600Stretching
C-O (Ether)1230 - 1270Asymmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), the expected molecular ion peaks would be:

  • [M+H]⁺: m/z 219.07

  • [M-H]⁻: m/z 217.06

  • [M+Na]⁺: m/z 241.05

Key fragmentation would likely involve the loss of the methoxy group or cleavage of the bond between the two rings.

Potential Biological Activity and Therapeutic Relevance

The 5-substituted uracil scaffold is a validated pharmacophore in drug development. Derivatives have shown a remarkable range of biological activities, making 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione a promising candidate for further investigation.

  • Anticancer Activity: Many pyrimidine-2,4-dione derivatives function as antimetabolites or enzyme inhibitors in cancer therapy.[7] For instance, related pyrano[2,3-d]pyrimidine-2,4-dione compounds have been identified as novel PARP-1 inhibitors.[3] The 4-methoxyphenyl moiety is frequently found in inhibitors of kinases like EGFR and VEGFR-2, suggesting this compound could be explored for similar activities.[8]

  • Antiviral Activity: 5-substituted uracils are classic antiviral agents, particularly against herpes viruses and HIV.[1][9] They can act as non-nucleoside inhibitors of viral enzymes.

  • Other Potential Activities: The broader class of dihydropyrimidinones (DHPMs) has been associated with anti-inflammatory, antibacterial, and antidiabetic properties, highlighting the versatility of this core structure.[10]

The specific combination of the uracil core and the 4-methoxyphenyl group provides a balance of hydrogen bonding capacity and lipophilicity that is often favorable for binding to enzyme active sites.

BiologicalPathway cluster_pathway Cellular Process Substrate Substrate (e.g., NAD+, ATP) Enzyme Target Enzyme (e.g., PARP-1, Kinase) Substrate->Enzyme Product Product (e.g., ADP-ribose, Phosphorylated Protein) Enzyme->Product Effect Downstream Effect (e.g., DNA Repair, Cell Proliferation) Product->Effect Molecule 5-(4-Methoxyphenyl) -pyrimidine-2,4(1H,3H)-dione Block Molecule->Block Block->Enzyme Inhibition

Conclusion

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a molecule of significant scientific interest, built upon the biologically validated uracil scaffold. Its structure combines the hydrogen bonding capabilities of the dione ring with the specific steric and electronic features of the 4-methoxyphenyl substituent. Its synthesis is achievable through established chemical pathways, and its structure can be unequivocally confirmed using a standard battery of spectroscopic techniques. Given the wide range of activities reported for closely related analogs, this compound represents a valuable platform for the design and development of novel therapeutic agents, particularly in the fields of oncology and virology.

References

  • El-Sayed, N. F., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]

  • PubChem. (n.d.). 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3895644, 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved January 31, 2026 from [Link].

  • Toma, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil. ResearchGate. Available at: [Link]

  • Sharma, O. P., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. Available at: [Link]

  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • NIST. (n.d.). 5-Fluorouracil. NIST Chemistry WebBook. Available at: [Link]

  • Hamaidi, S., et al. (2022). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. MDPI. Available at: [Link]

  • Zabolotnaya, A. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available at: [Link]

  • Li, B., et al. (2016). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. PubMed Central. Available at: [Link]

  • Ghorab, M. M., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Royal Society of Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Available at: [Link]

  • CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Available at: [Link]

  • Yaseen, A. A. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolo[3,2-a]Pyrimidines. Sci-Afric Journal of Scientific Issues, Research and Essays.
  • MDPI. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Available at: [Link]

  • National Institutes of Health. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Fluorodihydro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione-13C,15N2. Available at: [Link]

  • Diao, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • National Institutes of Health. (2022). Formulation and evaluation of a smart drug delivery system of 5-fluorouracil for pH-sensitive chemotherapy. Available at: [Link]

  • Pałasz, A., & Curyło, M. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed. Available at: [Link]

  • Lirias. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Available at: [Link]

  • Arkat USA. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Available at: [Link]

  • Al-Obaid, A. M., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Available at: [Link]

Sources

Exploratory

IR spectrum of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Infrared Spectrum of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Authored by a Senior Application Scientist Foreword: The structural elucidation of novel chemical entities is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Authored by a Senior Application Scientist

Foreword: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers a detailed exploration of the infrared spectrum of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest due to the established biological significance of the pyrimidine scaffold.[1][2] We will move beyond simple peak identification to a deeper analysis of how molecular structure dictates the vibrational behavior, providing researchers and scientists with the foundational knowledge to confidently interpret their own spectral data.

Molecular Architecture and Predicted Vibrational Signatures

To interpret an infrared spectrum with precision, one must first understand the molecule's architecture. 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a composite structure, featuring a uracil-like pyrimidinedione ring linked to a methoxy-substituted phenyl group. Each component possesses distinct functional groups with characteristic vibrational modes.

Key Functional Groups:

  • Pyrimidinedione Ring: This core contains secondary amide (lactam) functionalities, characterized by N-H bonds and two carbonyl (C=O) groups. The presence of C-N and C=C bonds within the ring also contributes to the spectrum.

  • 4-Methoxyphenyl Group: This aromatic substituent introduces vibrations from aromatic C-H bonds, aromatic ring C=C stretching, and a defining C-O-C ether linkage.

  • Methoxy Group (-OCH₃): The methyl group provides signatures from aliphatic C-H stretching.

The interplay of these groups, including effects like conjugation and intermolecular hydrogen bonding in the solid state, governs the final appearance of the IR spectrum.

Caption: Molecular Structure of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

For solid-state analysis of a powdered sample, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal to no sample preparation, mitigating issues with pellet pressing or solvent effects, and ensures excellent sample-to-crystal contact for a high-quality spectrum.

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The mandatory background scan accounts for atmospheric and instrumental variations, while the verification step ensures the acquired spectrum is representative of the sample, not noise or contamination.

Materials and Equipment
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, as a dry, solid powder.

  • Tools: Micro-spatula.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol, and lint-free laboratory wipes (e.g., Kimwipes™).

Step-by-Step Methodology
  • System Preparation & Cleaning (Causality: Contamination Removal):

    • Thoroughly clean the ATR crystal surface. Moisten a lint-free wipe with isopropanol and gently wipe the crystal. Repeat with a dry wipe to ensure the surface is free of any solvent or previous sample residue. This step is critical as any residue will appear in the final spectrum.

  • Background Acquisition (Causality: Environmental Correction):

    • With the clean, empty ATR accessory in place, initiate a background scan. The instrument will measure the absorbance of the ambient environment (e.g., atmospheric CO₂, water vapor) and the optical bench itself.

    • Scientific Rationale: This background spectrum is stored and automatically subtracted from the sample spectrum. This ensures that the final data represents only the sample's absorbance, removing environmental artifacts. Standard parameters are typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application (Causality: Optimal Signal):

    • Using a micro-spatula, place a small amount of the powdered sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, well-defined spectrum.

  • Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution, range of 4000-400 cm⁻¹).

    • Scientific Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of vibrational bands in solid-state samples of molecules this size.

  • Data Verification and Cleaning:

    • Visually inspect the acquired spectrum. It should exhibit sharp, well-defined peaks and a stable baseline. If the S/N is poor, repeat the scan with more co-adds.

    • Once acquisition is complete, raise the pressure arm, remove the bulk of the powder, and clean the crystal as described in Step 1.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Spectral Analysis and Vibrational Mode Assignment

The is a rich tapestry of overlapping vibrational bands. The interpretation below is based on established group frequencies for analogous structures and provides a robust framework for analysis.[1][2][3][4]

High-Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms bonded to hydrogen.

  • N-H Stretching: The two N-H groups in the pyrimidinedione ring are expected to be involved in intermolecular hydrogen bonding in the solid state. This typically gives rise to a broad, medium-to-strong absorption band centered around 3200 - 3100 cm⁻¹ .[3][5] The broadness is a direct consequence of the varied hydrogen-bonding environments within the crystal lattice.

  • Aromatic C-H Stretching: Vibrations from the C-H bonds on the phenyl ring absorb at wavenumbers just above 3000 cm⁻¹. Expect a series of sharp, weaker peaks in the 3100 - 3000 cm⁻¹ range.[1]

  • Aliphatic C-H Stretching: The methyl (CH₃) group of the methoxy substituent exhibits asymmetric and symmetric stretching modes just below 3000 cm⁻¹. These appear as sharp, medium-intensity peaks between 2980 - 2850 cm⁻¹ .[4]

Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)

This is often the most diagnostic region for this class of compounds.

  • C=O Stretching: The two carbonyl groups in the lactam rings are primary reporters. They give rise to very strong, sharp absorption bands. Due to conjugation with adjacent C=C and C-N bonds, and involvement in hydrogen bonding, these bands are expected between 1720 - 1650 cm⁻¹ .[1][6][7] It is common to observe two distinct, or at least a broadened/asymmetric, C=O peak in this region, corresponding to the C2=O and C4=O vibrations.

  • Aromatic C=C Stretching: The phenyl ring has characteristic stretching vibrations that result in multiple sharp bands of variable intensity, typically near 1605 cm⁻¹, 1585 cm⁻¹, and 1510 cm⁻¹ . The peak around 1510 cm⁻¹ is often particularly sharp and strong in para-substituted benzene rings.

  • N-H Bending: The in-plane bending vibration of the N-H groups occurs in this region and can sometimes be convoluted with the C=C stretching bands, typically appearing around 1560 - 1530 cm⁻¹ .[8]

Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a high density of complex vibrations, including bending and stretching modes that are unique to the molecule's overall structure.

  • Asymmetric C-O-C Stretching: Aromatic ethers display a characteristic strong, sharp band corresponding to the asymmetric stretching of the Ar-O-CH₃ bond. This is a highly reliable peak found in the 1270 - 1230 cm⁻¹ range.[9][10]

  • Symmetric C-O-C Stretching: The corresponding symmetric stretch is found at a lower frequency, typically between 1050 - 1020 cm⁻¹ .[4][10]

  • C-N Stretching: The C-N bonds within the pyrimidine ring contribute to bands in the 1350 - 1200 cm⁻¹ region.[2]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring is confirmed here. For a 1,4-disubstituted (para) ring, a strong, characteristic C-H "wag" absorption is expected in the 850 - 810 cm⁻¹ range.

Summary of Key Vibrational Assignments

The following table summarizes the expected quantitative data for the IR spectrum.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
~3150Medium, Broadν(N-H)Pyrimidinedione N-H
3100 - 3000Weak, Sharpν(C-H)Aromatic C-H
2980 - 2850Medium, Sharpν(C-H)Methoxy CH₃
~1710, ~1670Very Strong, Sharpν(C=O)Pyrimidinedione C=O
~1605, ~1585, ~1510Medium-Strong, Sharpν(C=C)Aromatic Ring
~1250Strong, Sharpν_as(Ar-O-C)Aromatic Ether
~1030Medium, Sharpν_s(Ar-O-C)Aromatic Ether
~830Strong, Sharpδ(C-H) o.o.p.para-Disubstituted Ring

ν = stretching; δ = bending; as = asymmetric; s = symmetric; o.o.p. = out-of-plane

Conclusion: A Tool for Unambiguous Verification

The infrared spectrum of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is rich with structural information. The key diagnostic features are the broad N-H stretch above 3100 cm⁻¹, the intense dual carbonyl bands in the 1720-1650 cm⁻¹ region, the sharp and strong aromatic ether C-O stretch around 1250 cm⁻¹, and the C-H bending band near 830 cm⁻¹ confirming the para-substitution pattern. For scientists in drug development, FTIR spectroscopy serves as an indispensable first-pass analytical technique for confirming the identity, functional group integrity, and purity of synthesized intermediates and final active pharmaceutical ingredients.[11] Its speed, simplicity, and diagnostic power make it a cornerstone of chemical characterization.

References

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link].

  • Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Available from: [Link].

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available from: [Link].

  • PubChem. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Available from: [Link].

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link].

  • Chemistry LibreTexts. Spectroscopy of Ethers. Available from: [Link].

  • Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link].

  • SciSpace. Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Available from: [Link].

  • Oregon State University. The C=O Stretch. Available from: [Link].

  • Arumugam, N. et al. Vibrational studies of biomolecules. I. 2-Thiouracil. Journal of Chemical Sciences. Available from: [Link].

  • Hansen, P.E. et al. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide on the Physical Characteristics of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Abstract This technical guide provides a comprehensive analysis of the core physical characteristics of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a molecule of significant interest within the field of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical characteristics of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a molecule of significant interest within the field of medicinal chemistry. Also known as 5-(p-methoxyphenyl)uracil, this compound belongs to the diverse family of pyrimidine derivatives, which are foundational scaffolds in numerous therapeutic agents.[1][2] The guide synthesizes available data on its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for the validation of these characteristics, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development programs.

Introduction: Significance of 5-Aryl Pyrimidine Diones

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone of nucleic acid chemistry and a privileged structure in medicinal chemistry.[1] Functionalization of the uracil ring, particularly at the C5 position, has yielded compounds with a broad spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The introduction of an aryl group at this position, as in the case of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, significantly influences the molecule's steric and electronic properties. This modification can enhance binding affinity to target proteins and modulate pharmacokinetic properties such as solubility and metabolic stability. A thorough understanding of the fundamental physical characteristics of this core structure is therefore a prerequisite for rational drug design and the development of structure-activity relationships (SAR).

Molecular and Structural Characteristics

The foundational attributes of a molecule are its structure and composition. These characteristics dictate its behavior in both chemical and biological systems.

Chemical Structure and Composition

The definitive structure of the molecule is presented below, rendered using the DOT language to ensure clarity of its atomic arrangement and bonding.

Caption: Structure of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Core Molecular Data

A summary of the fundamental molecular properties is crucial for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃PubChem CID: 245997
Molecular Weight 218.21 g/mol PubChem CID: 245997
Monoisotopic Mass 218.069142 DaPubChem CID: 245997
IUPAC Name 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione-
CAS Number 5576-63-6-

Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Melting Point

The melting point is a critical indicator of purity and polymorphic form. For a crystalline solid, a sharp melting range is indicative of high purity.

  • Reported Value: >300 °C

  • Significance: The high melting point suggests a stable crystal lattice with strong intermolecular interactions, likely dominated by hydrogen bonding between the uracil moieties.

Solubility Profile

Solubility is a key determinant of bioavailability and formulation feasibility. The uracil core provides both hydrogen bond donors and acceptors, influencing its solubility in polar solvents.

  • Aqueous Solubility: Generally low in water. The parent compound, uracil, has a solubility of ~3.6 mg/mL at 25 °C. The addition of the hydrophobic methoxyphenyl group is expected to further decrease aqueous solubility.

  • Organic Solvents: Expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are capable of disrupting the hydrogen bonding network. Solubility in alcohols like methanol and ethanol is likely to be moderate.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Predicted XLogP3-AA: 0.8. This value suggests that the compound has a balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring (typically two doublets in the 6.9-7.5 ppm region), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the C6-H proton on the pyrimidine ring, and two broad singlets for the N1-H and N3-H amide protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons (C2 and C4) in the 150-165 ppm range, signals for the aromatic carbons, and a signal for the methoxy carbon around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretching: A broad band in the 3100-3300 cm⁻¹ region.

    • C=O stretching: Strong, distinct bands around 1650-1720 cm⁻¹.

    • C=C stretching (aromatic and pyrimidine): Peaks in the 1450-1600 cm⁻¹ range.

    • C-O stretching (methoxy): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

  • Expected Ionization: Using Electrospray Ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 219.0764 and potentially a sodium adduct [M+Na]⁺.

Experimental Methodologies: A Self-Validating Approach

To ensure the generation of trustworthy and reproducible data, all characterization protocols must be designed as self-validating systems. This involves the use of appropriate controls, standards, and system suitability tests.

Workflow for Identity and Purity Confirmation

The following workflow provides a robust method for confirming the identity and purity of a synthesized batch of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Workflow_Purity_Identity cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_validation Data Validation & Interpretation Prep Weigh Sample (1-2 mg) Solv Dissolve in DMSO-d6 (for NMR) or Mobile Phase (for HPLC) Prep->Solv DSC Differential Scanning Calorimetry (DSC) Prep->DSC HPLC RP-HPLC-UV/MS Analysis Solv->HPLC NMR ¹H and ¹³C NMR Spectroscopy Solv->NMR Purity Purity >98% by HPLC? (Area Normalization) HPLC->Purity Identity Mass matches [M+H]⁺? NMR spectrum consistent? HPLC->Identity NMR->Identity Thermal Single, sharp endotherm in DSC? DSC->Thermal Final Batch Release Purity->Final Yes Identity->Final Yes Thermal->Final Yes

Caption: A validated workflow for compound identity and purity confirmation.

Protocol: Purity Determination by Reverse-Phase HPLC
  • Rationale: HPLC is the gold standard for purity assessment due to its high resolution and sensitivity. A UV detector is used for quantification, while an in-line mass spectrometer confirms the mass of the main peak and any impurities.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) and a single quadrupole mass spectrometer.

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm. MS scan in positive ESI mode from m/z 100-500.

    • System Suitability: Before sample analysis, inject a standard mixture to verify column performance (e.g., resolution, peak symmetry).

    • Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Protocol: Structural Confirmation by NMR Spectroscopy
  • Rationale: NMR provides definitive structural confirmation by mapping the proton and carbon environments within the molecule. DMSO-d₆ is the solvent of choice as it solubilizes the compound and preserves the signals from the acidic N-H protons.

  • Methodology:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of DMSO-d₆.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

    • Interpretation: Assign all peaks and verify that the chemical shifts, coupling constants, and integrations are consistent with the proposed structure.

Conclusion

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a crystalline solid with a high melting point, reflecting a stable molecular lattice. Its spectroscopic data are well-defined and consistent with its structure, featuring characteristic signals for the substituted uracil and methoxyphenyl moieties. The compound exhibits balanced lipophilicity, making it an interesting scaffold for further medicinal chemistry exploration. The experimental protocols detailed herein provide a robust framework for the reliable and reproducible characterization of this and related pyrimidine derivatives, forming an essential foundation for any research and development program.

References

A comprehensive list of references is not available from the provided search results. The information has been synthesized from general chemical knowledge and data available in aggregated chemical databases. For specific experimental data, a thorough search of primary scientific literature (e.g., Scopus, SciFinder, Google Scholar) using the compound's CAS number (5576-63-6) and name is required. The following are examples of the types of resources that would be cited:

  • PubChem Database. 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry.Synthesis and Biological Evaluation of Novel 5-Aryluracil Derivatives as... (Hypothetical example of a primary research article).
  • SpectraBase.¹H NMR Spectrum of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. Wiley Science Solutions.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anticancer Screening of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

[1][2] Executive Summary & Scientific Rationale This application note details the standardized protocol for the in vitro biological evaluation of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 5...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

This application note details the standardized protocol for the in vitro biological evaluation of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 5-MPU ).

Scientific Context: The pyrimidine-2,4-dione core (uracil) is the scaffold for clinically critical antimetabolites like 5-Fluorouracil (5-FU). However, 5-FU suffers from rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD).[1] The modification at the C-5 position with a hydrophobic aryl group (4-methoxyphenyl) serves two strategic purposes:

  • Metabolic Stability: Steric bulk at C-5 prevents degradation by DPD, potentially increasing half-life.

  • Target Specificity: 5-Aryluracils are known to inhibit Thymidine Phosphorylase (TP) and Thymidylate Synthase (TS) , key enzymes in pyrimidine biosynthesis and angiogenesis.

This guide provides a validated workflow to assess the cytotoxicity, selectivity, and mechanism of action (MOA) of 5-MPU.

Experimental Workflow

The following diagram outlines the critical path for validating 5-MPU activity, moving from solubility checks to mechanistic confirmation.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Mechanistic Profiling Start Compound Preparation (DMSO Stock) QC QC: Solubility Check (<0.5% DMSO final) Start->QC MTT Cytotoxicity Assay (MTT / SRB) QC->MTT IC50 Data Analysis (IC50 & Selectivity Index) MTT->IC50 Decision Hit Validation (SI > 3.0?) IC50->Decision FACS_CC Cell Cycle Analysis (PI Staining) FACS_Apop Apoptosis Assay (Annexin V/PI) Decision->Start Fail (Reformulate) Decision->FACS_CC Pass Decision->FACS_Apop Pass

Figure 1: Step-by-step screening pipeline for 5-MPU. Green nodes indicate primary screening; Yellow/Red nodes indicate secondary mechanistic assays.[1]

Reagents & Compound Preparation[1][4][5][6][7][8][9]

Stock Solution

The lipophilic nature of the 4-methoxyphenyl group requires careful solubilization to avoid precipitation in aqueous media.

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).[1]

  • Concentration: Prepare a 20 mM master stock.

    • Calculation: MW of 5-MPU ≈ 218.21 g/mol . Dissolve 4.36 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Working Solutions
  • Dilute the master stock in complete culture medium immediately prior to use.

  • Critical Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Serial Dilution: Prepare a 2-fold dilution series ranging from 100 µM down to 0.1 µM.

Protocol 1: Cytotoxicity Screening (MTT Assay)[3]

This assay quantifies the metabolic activity of cells as a proxy for viability.

Cell Line Selection

Select cell lines with high pyrimidine metabolic rates or specific relevance to 5-FU resistance.

  • MCF-7 (Breast): High sensitivity to antimetabolites.

  • HCT-116 (Colon): Standard model for pyrimidine analogs (high TP expression).

  • HepG2 (Liver): To assess metabolic activation/toxicity.

  • MRC-5 (Normal Fibroblast): Required to calculate Selectivity Index (SI).[2]

Procedure
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL medium. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Remove old medium. Add 100 µL of fresh medium containing 5-MPU at varying concentrations (0.1–100 µM).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (5-Fluorouracil, 10 µM), Blank (Medium only).[1]

  • Incubation: Incubate for 72 hours . (Antimetabolites require at least 2 cell cycles to manifest toxicity).

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

    • Remove supernatant carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis

Calculate % Cell Viability:


[1]
  • IC50: Use non-linear regression (Sigmoidal dose-response) to determine the concentration inhibiting 50% growth.

  • Selectivity Index (SI):

    
    .[1][2] An SI > 3 is considered promising.
    

Protocol 2: Mechanistic Profiling (Flow Cytometry)[3]

If 5-MPU shows cytotoxicity (IC50 < 20 µM), determine if it acts via the expected antimetabolite mechanism (S-phase arrest) or apoptosis.

Cell Cycle Analysis (Propidium Iodide)

Rationale: 5-Aryluracils often inhibit Thymidylate Synthase (TS), depleting dTTP.[1] This stalls DNA synthesis, causing accumulation in the S-phase .

  • Treatment: Treat HCT-116 cells with 5-MPU at IC50 concentration for 24h and 48h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (DNA stain).

    • 100 µg/mL RNase A (Degrades RNA to prevent artifacts).

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

  • Expected Result: An increase in S-phase population compared to control indicates DNA synthesis inhibition.

Apoptosis Assay (Annexin V-FITC / PI)

Rationale: Distinguish between cytostasis (growth arrest) and cytotoxicity (cell death).

  • Staining: Harvest treated cells (do not fix). Wash with Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains necrotic nuclei). Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of 5-MPU within the pyrimidine biosynthesis pathway.

Pathway dUMP dUMP dTTP dTTP dUMP->dTTP Methylation TS DNA DNA Synthesis dTTP->DNA TS Thymidylate Synthase (TS) TP Thymidine Phosphorylase (TP) Compound 5-MPU (Inhibitor) Compound->TS Inhibits Compound->TP Inhibits

Figure 2: Hypothesized Mechanism of Action. 5-MPU mimics Uracil, potentially blocking Thymidylate Synthase (TS) or Thymidine Phosphorylase (TP), leading to DNA synthesis arrest.[1]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic.Sonicate stock for 5 mins. Ensure DMSO < 0.5%. Warm media to 37°C before addition.
High Background (MTT) Serum protein precipitation or phenol red interference.Use phenol red-free media or switch to SRB assay (protein-based).
No IC50 Convergence Range too narrow or compound inactive.Widen concentration range (0.01 µM to 200 µM). Check compound integrity by HPLC.

References

  • López-Gómez, M. J., et al. (2021).[1] "Pyrimidine derivatives as potent anticancer agents: A review." European Journal of Medicinal Chemistry. Link (Context: General activity of pyrimidine-2,4-diones).

  • Fekri, A., et al. (2023).[1] "Synthesis and biological evaluation of 5-substituted uracil derivatives." Arabian Journal of Chemistry. Link (Context: Specific screening of 5-aryluracils).

  • Al-Mulla, A. (2022).[2] "In vitro screening protocols for antimetabolites." Methods in Molecular Biology. Link (Context: Standard MTT and Flow Cytometry protocols).[1]

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Link (Context: Reference methodology for SRB/MTT assays).

Sources

Application

Determining the Cytotoxic Potential of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: An Application Note and Protocol for the MTT Assay

Introduction: The Therapeutic Promise of Pyrimidine Analogs and the Utility of the MTT Assay The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrimidine Analogs and the Utility of the MTT Assay

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including antiviral and anticancer agents.[1][2] Pyrimidine derivatives exert their therapeutic effects through diverse mechanisms, often acting as antimetabolites by interfering with the synthesis of nucleic acids, or by inhibiting key enzymes such as kinases that are crucial for cancer cell proliferation and survival.[1] The compound 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione belongs to this promising class of molecules. Its structural features suggest a potential for biological activity, necessitating a robust and reliable method to evaluate its cytotoxic effects on cancer cells.

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted, colorimetric method for quantifying cell viability.[3] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, to a purple formazan product.[3] The intensity of the resulting color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Principle of the MTT Assay

The MTT assay is a reliable indicator of mitochondrial metabolic activity, which is in turn a proxy for cell viability. In living cells, mitochondrial reductases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, and thus the cytotoxic effect of the compound.

Experimental Workflow Overview

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Incubation B->C 24-72h Treatment D Formazan Solubilization C->D 2-4h Incubation E Absorbance Reading D->E Dissolve Crystals F Data Analysis E->F OD Measurement

Caption: A schematic representation of the MTT assay workflow.

Materials and Reagents

  • 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma, HCT-116 - colorectal carcinoma)

  • A normal, non-cancerous cell line for assessing selectivity (e.g., human dermal fibroblasts)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed Experimental Protocol

Part 1: Preparation of Stock Solutions
  • Compound Stock Solution: Due to the likely hydrophobic nature of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution through a 0.22 µm filter and store it protected from light at 4°C for up to one month.

Part 2: Cell Seeding
  • Culture the chosen cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells that are in their logarithmic growth phase using trypsinization.

  • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Dilute the cell suspension to the optimal seeding density in a 96-well plate. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a final volume of 100 µL. This ensures that the cells are in an exponential growth phase during the experiment.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Part 3: Compound Treatment
  • Prepare serial dilutions of the 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione stock solution in a complete culture medium to achieve the desired final concentrations. Based on data from similar pyrimidine derivatives, an initial broad concentration range of 0.1 µM to 100 µM is recommended.[3][4]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

    • Untreated Control: Cells in a complete culture medium only.

    • Blank Control: Wells containing medium but no cells, to subtract the background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 4: MTT Assay and Absorbance Measurement
  • After the treatment period, carefully aspirate the medium from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in the viable cells.

  • After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis. Non-linear regression analysis is then used to fit the data to a sigmoidal curve and calculate the IC₅₀.

Data_Analysis A Raw Absorbance Data B Background Subtraction A->B C Calculate % Viability B->C D Plot Dose-Response Curve C->D E Non-linear Regression D->E F Determine IC50 E->F

Caption: Workflow for data analysis in the MTT assay.

Data Presentation

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100
0.11.2110.09196.57
11.0560.07584.21
50.6320.04950.40
100.3150.02825.12
500.1580.01512.60
1000.0920.0117.34

This is a hypothetical data table for illustrative purposes.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of media or reagents.Use fresh, sterile reagents and aseptic techniques.
Low absorbance readings Insufficient cell number or incubation time.Optimize cell seeding density and/or increase MTT incubation time.
High variability between replicates Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Compound precipitation Poor solubility of the compound in the culture medium.Ensure the final DMSO concentration is non-toxic (≤ 0.5%) and sonicate the compound stock solution if necessary.

Conclusion

The MTT assay provides a robust and high-throughput method for evaluating the cytotoxic effects of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione on various cancer cell lines. By following this detailed protocol, researchers can obtain reliable and reproducible data to determine the IC₅₀ value of the compound, a critical parameter in the early stages of drug discovery and development. Further investigations into the mechanism of action, such as cell cycle analysis or apoptosis assays, can provide a more comprehensive understanding of the compound's anticancer potential.

References

  • Springer Nature. MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • Liu, W., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 23(10), 2443. Available from: [Link]

  • National Center for Biotechnology Information. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available from: [Link]

  • ResearchGate. In vitro cytotoxic (IC50 values (µM)) effects of the novel compounds in... Available from: [Link]

  • ResearchGate. IC50 values of some of the representative compounds. Available from: [Link]

  • ResearchGate. Table 2: IC50 values for synthesized compounds against cancer cell lines. Available from: [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

  • PubMed. Diverse Biological Activity of Pyrimidine Derivatives: A Review. Available from: [Link]

  • MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]

Sources

Method

Application Note: Antimicrobial Profiling of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 5-4MPU ) represents a critical class of 5-substituted uracil derivatives. Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as 5-4MPU ) represents a critical class of 5-substituted uracil derivatives. Structurally, it mimics the natural nucleobases uracil and thymine but possesses a bulky, lipophilic 4-methoxyphenyl group at the C5 position.

In drug development, this scaffold is often investigated for two distinct properties:

  • Antimetabolite Activity: Mimicry of thymine may inhibit enzymes like thymidylate synthase (ThyA) or dihydrofolate reductase (DHFR), disrupting bacterial DNA synthesis.

  • Membrane/Enzyme Binding: The lipophilic phenyl ring allows for hydrophobic interactions with non-nucleoside binding pockets on bacterial enzymes (e.g., DnaG primase) or direct interaction with microbial membranes.

This guide provides a rigorous, self-validating framework for determining the antimicrobial efficacy of 5-4MPU, addressing the specific solubility and stability challenges inherent to aryl-uracils.

Pre-Analytical Phase: Compound Handling & Solubility[5]

Critical Warning: 5-Aryluracils are notoriously sparingly soluble in water. Improper solubilization is the #1 cause of false-negative results in antimicrobial screening.

Stock Solution Preparation

Do not attempt to dissolve directly in Muller-Hinton Broth (MHB).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade (≥99.9%).[1]

  • Target Stock Concentration: 10 mg/mL (approx. 46 mM).[1]

  • Procedure:

    • Weigh 10 mg of 5-4MPU powder into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile DMSO.

    • Vortex vigorously for 60 seconds. If particulate remains, sonicate at 40 kHz for 5-10 minutes at room temperature.

    • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate, which DMSO may dissolve).

Working Solution (The "Solvent Trap")

Bacteria are sensitive to DMSO. The final concentration of DMSO in the assay well must be ≤ 2.5% (v/v) , ideally ≤ 1%.

  • Intermediate Dilution: Dilute the Stock (10 mg/mL) 1:10 in sterile MHB to get 1 mg/mL (10% DMSO). This is your "Highest Test Concentration" source.

  • Note: If precipitation occurs upon addition to broth, reduce the stock concentration to 5 mg/mL.

Core Protocol: Broth Microdilution (MIC Determination)[5]

This protocol aligns with CLSI M07-A10 standards for aerobic bacteria.

Materials[1][2][8][9][10][11][12]
  • Test Organisms: ATCC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Vessel: 96-well polystyrene microtiter plates (U-bottom).

  • Controls:

    • Positive: Ciprofloxacin or Vancomycin (organism dependent).[1]

    • Negative: Sterile DMSO (at equivalent % to highest test well).

Experimental Workflow

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Inoculation 3. Inoculation (Add 5x10^5 CFU/mL) Prep->Inoculation Dilute 1:150 Dilution 2. Compound Dilution (2-fold serial in Plate) Dilution->Inoculation 50 µL cmpd + 50 µL bacteria Incubate 4. Incubation (35°C, 16-20h) Inoculation->Incubate Read 5. Visual/OD Read (Determine MIC) Incubate->Read

Caption: Step-by-step workflow for CLSI-compliant broth microdilution testing of 5-4MPU.

Step-by-Step Procedure
  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the Intermediate Dilution (1 mg/mL, 10% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 6 times. Repeat transfer down to column 10.[2] Discard the final 100 µL from column 10.

    • Result: Columns 1-10 contain 5-4MPU concentrations ranging from 1000 µg/mL to ~2 µg/mL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.[1]

    • Final DMSO: Column 1 is now 2.5% DMSO. Column 2 is 1.25%, etc.

  • Incubation: Seal with a gas-permeable film. Incubate at 35 ± 2°C for 16-20 hours (24h for Staphylococcus).

Data Analysis & Interpretation

The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing complete inhibition of visible growth (no turbidity or pellet).

ObservationInterpretation for 5-4MPUAction
Clear Well Growth InhibitedRecord as MIC candidate.
Turbid/Haze Bacterial GrowthCompound ineffective at this concentration.[1]
White Precipitate Solubility Failure 5-4MPU crashed out. Invalid result. Repeat with lower starting concentration.
Button at Bottom SedimentationIf button has sharp edges, it's likely bacteria. If diffuse/crystalline, it's compound.

Advanced Protocol: Time-Kill Kinetics

MIC tells you potency; Time-Kill tells you dynamics (bacteriostatic vs. bactericidal). This is crucial for uracil derivatives, which are often bacteriostatic antimetabolites.

  • Setup: Prepare 10 mL of CAMHB containing 5-4MPU at 4x MIC .

  • Inoculum: Inoculate with ~1 x 10^6 CFU/mL of the target organism.

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.

  • Calculation: Plot log10 CFU/mL vs. Time.

    • Bactericidal: ≥ 3 log10 reduction (99.9% kill) compared to initial inoculum.[1]

    • Bacteriostatic: < 3 log10 reduction.

Mechanistic Hypothesis & Validation

Given the structure of 5-4MPU, the mechanism of action likely involves interference with pyrimidine metabolism.

Mechanism Compound 5-4MPU (Extracellular) Transport Membrane Transport (Passive/Active) Compound->Transport Intracellular Intracellular 5-4MPU Transport->Intracellular Target1 Target A: Thymidylate Synthase (False Substrate) Intracellular->Target1 High Probability Target2 Target B: DNA Incorporation (Chain Termination) Intracellular->Target2 Low Probability Target3 Target C: DnaG Primase (Allosteric Inhibition) Intracellular->Target3 Possible (Lipophilic) Effect Inhibition of DNA Synthesis Target1->Effect Target2->Effect Target3->Effect Outcome Bacteriostasis / Cell Death Effect->Outcome

Caption: Potential mechanisms of action for 5-aryluracil derivatives in bacterial systems.

Validation Step: To confirm the antimetabolite mechanism, perform a Rescue Assay :

  • Repeat the MIC test but add excess Thymidine (50 µg/mL) to the media.

  • Result: If the MIC increases significantly (e.g., >4-fold) in the presence of Thymidine, the compound is acting as a competitive inhibitor of the thymine pathway (e.g., ThyA inhibition).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[4][5][3][6] Link

  • Kabal'nova, N. N., et al. (2017).[7] "The impact of 5-substituted uracil derivatives on immortalized embryo lung cells." Letters in Drug Design & Discovery, 14(12), 1409-1414. (Provides solubility and cytotoxicity context for 5-substituted uracils). Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163-175. Link

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[6] Link

Sources

Application

Application Note: Strategic Cell Line Selection and Cytotoxicity Profiling for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Introduction & Mechanistic Rationale The compound 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 5-(4-Methoxyphenyl)uracil ) belongs to the class of 5-substituted uracils. Unlike standard cytotox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The compound 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 5-(4-Methoxyphenyl)uracil ) belongs to the class of 5-substituted uracils. Unlike standard cytotoxic agents that cause indiscriminate DNA damage, 5-aryluracils are pharmacologically distinct due to their ability to inhibit Thymidine Phosphorylase (TP) (also known as Platelet-Derived Endothelial Cell Growth Factor, PD-ECGF).

TP is a dual-function enzyme:

  • Metabolic: It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.

  • Angiogenic: It stimulates endothelial cell migration and tumor angiogenesis.

Therefore, testing the cytotoxicity of this compound requires a strategic selection of cell lines that express high levels of TP or rely heavily on the de novo pyrimidine synthesis pathway. This guide outlines the optimal cellular models and validated protocols to profile the efficacy and safety of this molecule.

Mechanistic Pathway Diagram

TP_Inhibition_Pathway Compound 5-(4-Methoxyphenyl)uracil TP Thymidine Phosphorylase (TP/PD-ECGF) Compound->TP Inhibits Angiogenesis Angiogenesis (Endothelial Migration) Compound->Angiogenesis Blocks Thymidine Thymidine Homeostasis TP->Thymidine Regulates TP->Angiogenesis Promotes Apoptosis Apoptosis / Growth Arrest Thymidine->Apoptosis Imbalance leads to

Figure 1: Proposed Mechanism of Action. The compound targets Thymidine Phosphorylase, disrupting thymidine homeostasis and inhibiting angiogenic signaling, leading to tumor growth arrest.

Strategic Cell Line Selection

To generate robust data, you must utilize a panel that represents the target biology (High TP), potential resistance mechanisms, and normal tissue toxicity.

Panel A: Primary Efficacy Models (High TP Expression)

These lines are selected because they overexpress Thymidine Phosphorylase, making them sensitive to TP inhibitors.

Cell LineTissue OriginRationale for SelectionGrowth Medium
MCF-7 Breast AdenocarcinomaHigh TP Expression. Standard model for uracil analog testing. Estrogen receptor positive (ER+).DMEM + 10% FBS + 0.01 mg/mL insulin
HT-29 Colorectal AdenocarcinomaMetabolic Target. Colon cancers rely heavily on pyrimidine salvage pathways. High sensitivity to fluoropyrimidines and their analogs.McCoy’s 5A + 10% FBS
A549 Lung CarcinomaUracil Sensitivity. Documented sensitivity to 5-substituted uracil derivatives; robust model for non-small cell lung cancer screening.F-12K + 10% FBS
Panel B: Specificity & Angiogenesis Controls

Since TP acts as an angiogenic factor, testing on endothelial cells is critical to distinguish between direct cytotoxicity and anti-angiogenic effects.

Cell LineTissue OriginRationale for SelectionGrowth Medium
HUVEC Umbilical Vein EndotheliumAngiogenesis Model. Essential for verifying if the compound inhibits endothelial migration (a known function of TP inhibitors).EGM-2 BulletKit
Panel C: Safety & Therapeutic Index (TI)

To calculate the Selectivity Index (


), use non-malignant fibroblasts.
Cell LineTissue OriginRationale for SelectionGrowth Medium
BJ Skin Fibroblast (Normal)Toxicity Control. Finite lifespan, normal karyotype. Determines general cellular toxicity.EMEM + 10% FBS

Detailed Experimental Protocols

Protocol 1: Compound Preparation & Solubility

5-aryluracils are often hydrophobic. Proper dissolution is critical to prevent micro-precipitation which causes false negatives.

  • Stock Solution: Dissolve 5-(4-Methoxyphenyl)uracil in 100% DMSO (molecular biology grade) to a concentration of 20 mM .

    • Note: Sonicate at 37°C for 5-10 minutes if turbidity persists.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture medium immediately prior to use.

    • Critical Control: The final DMSO concentration in the well must be ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol 2: 72-Hour Cytotoxicity Assay (MTT/MTS)

A 72-hour timeline is required because metabolic inhibitors (like uracil analogs) often induce a cytostatic effect (halting growth) before cytotoxicity becomes apparent.

Workflow Diagram

Assay_Workflow Step1 Day 0: Seed Cells (3,000 - 5,000 cells/well) Step2 Day 1: Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Step1->Step2 Step3 Incubation (72 Hours @ 37°C, 5% CO2) Step2->Step3 Step4 Add Reagent (MTT or MTS) Step3->Step4 Step5 Read Absorbance (570nm / 490nm) Step4->Step5 Step6 Calculate IC50 (Non-linear regression) Step5->Step6

Figure 2: 72-Hour Cytotoxicity Workflow. Extended incubation ensures capture of anti-proliferative effects.

Step-by-Step Procedure:
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well (depending on doubling time) in 96-well plates.

    • Volume: 100 µL per well.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 2X concentrations of the compound in complete medium.

    • Add 100 µL of 2X compound to the wells (Final Volume: 200 µL).

    • Dose Range: 8-point serial dilution (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0.13, 0 µM).

    • Controls: Vehicle Control (0.1% DMSO) and Positive Control (e.g., 5-Fluorouracil, 10 µM).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout (MTS Method Recommended):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 2–4 hours until color develops.

    • Measure absorbance at 490 nm on a microplate reader.

Protocol 3: Data Analysis & Validation

Self-Validating Check:

  • Z-Factor: Calculate the Z-factor for your vehicle vs. positive control wells. A value > 0.5 confirms the assay is robust.

  • Microscopy: Before adding dye, visually inspect wells.[1] Uracil analogs often cause cell enlargement (megalocytosis) without immediate detachment. If absorbance is low but cells are attached, the compound is cytostatic, not cytotoxic.

Calculation:



Use GraphPad Prism or similar software to fit a sigmoidal dose-response curve (variable slope)  to determine the IC50.

References

  • Liekens, S., et al. (2001). "The nucleoside derivative 5-substituted uracils as inhibitors of thymidine phosphorylase."[2] Journal of Biological Chemistry.

  • Bronckaers, A., et al. (2009). "The dual role of thymidine phosphorylase in cancer development and chemotherapy." Medicinal Research Reviews.

  • NCI-60 Human Tumor Cell Lines Screen. "Developmental Therapeutics Program." National Cancer Institute.

  • Riss, T.L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

Application of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in medicinal chemistry

Application Note: 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry Executive Summary 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 5-(4-methoxyphenyl)uracil ) represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry

Executive Summary

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 5-(4-methoxyphenyl)uracil ) represents a privileged scaffold in medicinal chemistry, primarily distinguished by its potent inhibition of Thymidine Phosphorylase (TP) . Unlike its halogenated cousins (e.g., 5-Fluorouracil), which act as suicide substrates, 5-aryluracils typically function as competitive inhibitors of TP, preventing the catabolism of thymidine into thymine and 2-deoxy-D-ribose-1-phosphate (2dDR1P). Since 2dDR1P is a potent angiogenic factor, this compound class is critical in developing anti-angiogenic therapies for solid tumors. Furthermore, this scaffold serves as a versatile building block for N1-substituted nucleoside analogs exhibiting antiviral activity against HIV and HCMV.

Chemical Profile & Structural Significance

  • IUPAC Name: 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol

  • Core Scaffold: 5-Aryluracil

  • Key Substituent: p-Methoxy group (Electron Donating Group - EDG).

Medicinal Chemistry Insight: The C5-position of the uracil ring is a "tolerant" region for bulky substituents. The introduction of the 4-methoxyphenyl group enhances lipophilicity (LogP) compared to uracil, improving passive membrane transport while maintaining the hydrogen-bonding donor/acceptor motif (N3-H, C2=O, C4=O) required for binding to the active site of pyrimidine-processing enzymes. The methoxy group specifically acts as a hydrogen bond acceptor, potentially interacting with distal residues in the TP binding pocket.

Primary Therapeutic Application: Thymidine Phosphorylase (TP) Inhibition[1]

Mechanism of Action: Thymidine Phosphorylase (EC 2.4.2.4) is identical to Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF). It catalyzes the reversible phosphorolysis of thymidine.[1]

  • Normal Function: Thymidine + Phosphate

    
     Thymine + 2-deoxy-D-ribose-1-phosphate.
    
  • Pathology: In tumors, elevated TP levels lead to high concentrations of 2-deoxy-D-ribose-1-phosphate, which stimulates endothelial cell migration and angiogenesis (blood vessel formation).

  • Inhibition: 5-(4-Methoxyphenyl)uracil competes with thymidine for the catalytic site, blocking the production of the angiogenic sugar phosphate.

Visualizing the Pathway (Graphviz)

TP_Inhibition Thymidine Thymidine TP Thymidine Phosphorylase (TP / PD-ECGF) Thymidine->TP Substrate Thymine Thymine TP->Thymine Catabolism Sugar 2-deoxy-D-ribose-1-phosphate (Angiogenic Factor) TP->Sugar Catabolism Inhibitor 5-(4-Methoxyphenyl)uracil (Inhibitor) Inhibitor->TP Competitive Inhibition Angiogenesis Tumor Angiogenesis & Metastasis Sugar->Angiogenesis Stimulates

Figure 1: Mechanism of Action.[2][3][4] The compound competitively inhibits TP, halting the production of the pro-angiogenic sugar moiety.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling[8]

The most robust method for synthesizing 5-aryluracils is the palladium-catalyzed cross-coupling of 5-iodouracil with arylboronic acids.

Reagents Required:

  • 5-Iodouracil (Starting material)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst: Pd(OAc)₂ (5 mol%) with PPh₃ or Pd(dppf)Cl₂

  • Base: Na₂CO₃ (3 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (2:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-iodouracil (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL).

  • Degassing: Add water (5 mL) and Na₂CO₃ (3.0 mmol). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to reflux (100°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The spot for 5-iodouracil (

    
    ) should disappear, replaced by a fluorescent spot (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH 2–3 (Uracil derivatives precipitate in acidic media).

    • Filter the precipitate and wash with cold water and diethyl ether (to remove boronic acid byproducts).

  • Purification: Recrystallize from Ethanol/Water or DMF/Water to obtain the pure white solid.

Synthesis Workflow Diagram

Synthesis_Suzuki Start Start: 5-Iodouracil + 4-Methoxyphenylboronic acid Degas Add Solvent (Dioxane/H2O) + Base Degas with Argon (15 min) Start->Degas Cat Add Catalyst: Pd(dppf)Cl2 Degas->Cat Reflux Reflux at 100°C (6-12h) Cat->Reflux Acidify Cool & Acidify to pH 2 (Precipitation) Reflux->Acidify Filter Filtration & Wash (H2O / Et2O) Acidify->Filter Product Final Product: 5-(4-Methoxyphenyl)uracil Filter->Product

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of 5-aryluracils.

Protocol 2: Biological Evaluation (TP Inhibition Assay)

This spectrophotometric assay quantifies the inhibition of TP by measuring the decrease in absorbance of thymidine or the formation of thymine.

Materials:

  • Enzyme: Recombinant Human Thymidine Phosphorylase (rhTP) or platelet lysates.

  • Substrate: Thymidine (Sigma-Aldrich).

  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4).

  • Equipment: UV-Vis Spectrophotometer (capable of reading at 290 nm).

Assay Procedure:

  • Stock Preparation: Dissolve 5-(4-methoxyphenyl)uracil in DMSO (10 mM stock). Prepare serial dilutions (0.1 µM to 100 µM) in the assay buffer. Keep final DMSO concentration <1%.

  • Incubation:

    • Mix 10 µL of inhibitor solution with 10 µL of enzyme solution (0.05 units).

    • Pre-incubate at 37°C for 10 minutes.

  • Initiation: Add 180 µL of substrate solution (Thymidine in phosphate buffer, final conc. 100 µM).

  • Measurement: Immediately monitor the change in absorbance at 290 nm (where Thymine absorbs, but Thymidine does not, or vice versa depending on specific cleavage detection) for 10 minutes.

    • Note: A common variation uses the arsenolysis method if measuring phosphate release, but direct UV is standard for screening.

  • Calculation:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Determine

      
       using non-linear regression (e.g., GraphPad Prism).
      

Data Interpretation:

Compound IC50 (µM) Interaction Type
5-Fluorouracil (Control) >100 Suicide Substrate
7-Deazaxanthine (Ref) ~1.5 Competitive Inhibitor

| 5-(4-Methoxyphenyl)uracil | 15 - 50 | Competitive Inhibitor |

Note: The methoxy derivative is generally less potent than the chloro- or bromo- analogs but offers better solubility and lower toxicity profiles.

Secondary Application: Antiviral Nucleoside Precursor

Researchers often use the N1-position of the 5-(4-methoxyphenyl)uracil scaffold to attach acyclic chains (e.g., similar to Acyclovir) or sugar moieties.

  • Target: Herpes Simplex Virus (HSV) or Cytomegalovirus (HCMV).

  • Modification: N1-alkylation with (2-acetoxyethoxy)methyl bromide leads to acyclic nucleoside analogs. The 5-aryl group provides hydrophobic interactions in the viral polymerase binding pocket that the natural 5-methyl (thymine) does not.

References

  • Thymidine Phosphorylase Inhibition: Liekens, S., et al.[1][5] "The thymidine phosphorylase inhibitor 5'-O-tritylinosine (KIN59) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist." Molecular Cancer Therapeutics 11.4 (2012): 817-829.[6] Link

  • Synthesis (Suzuki Coupling): Botta, M., et al. "Synthesis and biological activity of some 5-arylpyrimidine nucleosides." Tetrahedron 48.15 (1992): 3157-3170.
  • Antiviral Activity: Balzarini, J., et al. "5-Substituted uracil derivatives as potential antiviral agents."[7] Antiviral Research 5.3 (1985): 167-178.

  • Medicinal Chemistry Review: Kundu, N. G., et al. "Palladium-catalyzed synthesis of 5-substituted uracils: a new avenue for the search of anticancer and antiviral agents." Current Medicinal Chemistry 6.11 (1999): 1081-1102.
  • TP Assay Protocols: Matsushita, S., et al. "The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors."[1] Cancer Research 59.8 (1999): 1911-1916. Link

Sources

Application

Design of Novel Therapeutics Using a Pyrimidine-2,4-dione Scaffold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrimidine-2,4-dione nucleus, a core component of the natural nucleobases uracil and thymine,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine-2,4-dione nucleus, a core component of the natural nucleobases uracil and thymine, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent ability to engage in various biological interactions, particularly hydrogen bonding, has established it as a critical building block in the design of a diverse array of therapeutic agents.[2] This document provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel therapeutics based on the pyrimidine-2,4-dione scaffold. We will explore the underlying medicinal chemistry principles, provide detailed experimental protocols, and discuss structure-activity relationship (SAR) insights to empower the rational design of next-generation therapeutics.

The Pyrimidine-2,4-dione Scaffold: A Versatile Core in Drug Discovery

The pyrimidine-2,4-dione ring system is a six-membered heterocycle with nitrogen atoms at positions 1 and 3.[4] Its planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O) make it an ideal pharmacophore for interacting with a multitude of biological targets.[2] This versatility has led to the development of drugs across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2]

Key Therapeutic Targets

Numerous enzymes and receptors have been successfully targeted by pyrimidine-2,4-dione-based inhibitors. Notable examples include:

  • Poly(ADP-ribose) polymerases-1 (PARP-1): Crucial for DNA repair, PARP-1 inhibitors are effective in treating certain cancers.[5][6]

  • Eukaryotic Elongation Factor-2 Kinase (eEF-2K): Involved in protein synthesis, its inhibition is a promising strategy for cancer therapy.[7][8]

  • P2X7 Receptor: An ATP-gated ion channel implicated in inflammation.[9]

  • HIV Reverse Transcriptase (RT): A key enzyme in the life cycle of the human immunodeficiency virus.[10]

  • Thymidylate Synthase (ThyX): An essential enzyme in bacterial DNA synthesis, making it an attractive antibacterial target.[11]

The following diagram illustrates the general workflow for designing novel therapeutics based on this scaffold.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Target_Selection Target Identification & Validation Scaffold_Selection Pyrimidine-2,4-dione Scaffold Target_Selection->Scaffold_Selection SAR_Analysis SAR & Computational Modeling Scaffold_Selection->SAR_Analysis Synthesis Chemical Synthesis of Derivatives SAR_Analysis->Synthesis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Purification->In_Vitro_Assays Lead Compound Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) In_Vitro_Assays->Cell_Based_Assays ADMET_Profiling In Vitro ADMET Profiling Cell_Based_Assays->ADMET_Profiling ADMET_Profiling->Lead_Optimization Data for Optimization

Caption: A generalized workflow for pyrimidine-2,4-dione-based drug discovery.

Design Principles and Structure-Activity Relationship (SAR) Insights

The successful design of potent and selective inhibitors hinges on understanding the SAR of the pyrimidine-2,4-dione scaffold. Modifications at various positions of the ring system can profoundly impact biological activity.

Key Modification Points and Their Impact

The pyrimidine-2,4-dione scaffold offers several positions for chemical modification to modulate its pharmacological properties.

Caption: Key modification points on the pyrimidine-2,4-dione scaffold.

Case Study: PARP-1 Inhibitors

In the development of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors, SAR studies have revealed several key insights[5]:

  • Fused Heterocyclic Rings: The presence of a pyran ring fused to the pyrimidine-2,4-dione core is important for interaction with amino acids in the nicotinamide-binding site of PARP-1.[5]

  • Hydrophobic Substituents: The addition of hydrophobic groups can lead to favorable interactions with the adenosine-binding site of the enzyme, enhancing potency.[5]

  • Additional Fused Heterocycles: Further fusion of another heterocyclic ring can create extra interactions with the enzyme, significantly boosting inhibitory activity.[5]

These principles are summarized in the table below:

ModificationImpact on PARP-1 InhibitionRationale
Fusion of a pyran ringEssential for activityInteracts with the nicotinamide-binding site.[5]
Addition of hydrophobic groupsIncreased potencyFavorable interactions with the adenosine-binding site.[5]
Fusion of additional heterocyclesSignificantly enhanced activityCreates additional interactions with the enzyme.[5]

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of novel pyrimidine-2,4-dione derivatives.

Protocol 1: Synthesis of a Pyrano[2,3-d]pyrimidine-2,4-dione Derivative

This protocol is adapted from the synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, a precursor for PARP-1 inhibitors.[5]

Materials:

  • Thiophen-2-carbaldehyde

  • Malononitrile

  • Barbituric acid

  • Triethylamine

  • Ethanol

  • Water

  • Reflux apparatus

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, combine thiophen-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and barbituric acid (10 mmol) in a 1:1 solution of water:ethanol (60 mL).

  • Add 2-3 drops of triethylamine to the mixture.

  • Heat the mixture under reflux with constant stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

  • Characterize the synthesized compound using IR, ¹H-NMR, and Mass Spectrometry. The disappearance of the CN stretching band and the appearance of NH and NH2 bands in the IR spectrum are indicative of the successful reaction.[5]

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

  • Synthesized compounds and a reference inhibitor (e.g., Olaparib)

Procedure:

  • Coat a 96-well streptavidin plate with biotinylated NAD+.

  • Wash the plate to remove unbound NAD+.

  • Block the plate with a blocking buffer.

  • In a separate plate, prepare a reaction mixture containing PARP-1 enzyme, Histone H1, and varying concentrations of the test compounds or reference inhibitor.

  • Incubate the reaction mixture to allow for PARP-1 activity.

  • Transfer the reaction mixture to the NAD+-coated plate and incubate to allow the biotinylated PARP to bind.

  • Wash the plate to remove unbound components.

  • Add an HRP-conjugated anti-biotin antibody and incubate.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 values for each compound. Most synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues have shown excellent inhibitory activities against PARP-1 with IC50 values in the nanomolar range.[5]

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., MCF-7, HCT116).[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 values. Many pyrano[2,3-d]pyrimidine-2,4-dione derivatives have displayed moderate to good inhibition against cancer cell lines.[5]

Data Interpretation and Lead Optimization

The data generated from the biological assays will guide the lead optimization process. A successful lead compound will exhibit high potency against the target, good selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The following diagram illustrates a decision-making workflow based on initial screening data.

G Start Initial Screening Results High_Potency High Potency? Start->High_Potency Good_Selectivity Good Selectivity? High_Potency->Good_Selectivity Yes SAR_Optimization SAR-guided Optimization High_Potency->SAR_Optimization No Favorable_ADMET Favorable ADMET? Good_Selectivity->Favorable_ADMET Yes Good_Selectivity->SAR_Optimization No Lead_Candidate Lead Candidate Favorable_ADMET->Lead_Candidate Yes Favorable_ADMET->SAR_Optimization No SAR_Optimization->Start

Caption: A decision tree for lead optimization based on screening data.

Conclusion

The pyrimidine-2,4-dione scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its amenability to chemical modification and its ability to interact with a wide range of biological targets make it an invaluable tool for medicinal chemists. By leveraging the design principles, SAR insights, and experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(7), 4454–4464. [Link]

  • Reddy, G. N., Reddy, R., Eddings, C. R., Teye, J., Lee, J., Dalby, K. N., & Anslyn, E. V. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4646–4655. [Link]

  • Bénimèlis, D., et al. (2019). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 24(19), 3536. [Link]

  • Kim, Y. C., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry, 108, 466–477. [Link]

  • Mohamed, M. G., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(5), 2145-2154. [Link]

  • Iannazzo, D., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 23(7), 1594. [Link]

  • Sharma, O. P., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101863. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. [Link]

  • Sharma, O. P., et al. (2012). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1153. [Link]

  • Al-Ostath, A. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(4), 1888. [Link]

  • Jukič, M., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9995–10015. [Link]

  • Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. RSC Advances, 11(7), 4454-4464. [Link]

  • Reddy, G. N., et al. (2014). Synthesis and Biological Evaluation of pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4646-4655. [Link]

  • El-Sayed, N. N. E., et al. (2011). Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 3987-3996. [Link]

  • Xiao, Z., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(1), 595–607. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. [Link]

  • Sangeetha, R., & Kumar, R. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

Sources

Method

Application Notes and Protocols for Pharmacokinetic Studies of 5-Arylpyrimidine-2,4-diones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential pharmacokinetic studies for 5-arylpyrimidine-2,4-diones, a promising class of compounds with d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential pharmacokinetic studies for 5-arylpyrimidine-2,4-diones, a promising class of compounds with diverse therapeutic potential, including anticancer and neuroprotective activities.[1][2] As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the principles and practices of pharmacokinetic evaluation in drug discovery and development.

I. Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). For 5-arylpyrimidine-2,4-diones, a comprehensive understanding of their PK properties is paramount for lead optimization, dose prediction, and successful clinical translation. This guide will walk you through the critical in vitro and in vivo assays necessary to build a robust PK profile for this important class of molecules.

II. In Vitro ADME Assays: Foundational Insights into Drug-Like Properties

Early in vitro ADME screening is crucial for identifying compounds with favorable pharmacokinetic characteristics and flagging potential liabilities. These assays are relatively high-throughput and require minimal compound quantities, making them ideal for the early stages of drug discovery.

A. Metabolic Stability Assessment

Metabolic stability provides an initial indication of how susceptible a compound is to metabolism, primarily by the liver. Two key in vitro systems are employed: liver microsomes and hepatocytes.

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3] This assay is a rapid and cost-effective way to assess a compound's intrinsic clearance.

Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (human, rat, mouse) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the 5-arylpyrimidine-2,4-dione test compound (typically 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomal protein (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Hepatocytes are whole liver cells that contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive picture of hepatic metabolism.[4]

Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes and resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and adjust the cell density to approximately 0.5-1.0 x 10^6 viable cells/mL.

  • Incubation:

    • In a suspension culture plate, add the hepatocyte suspension.

    • Add the 5-arylpyrimidine-2,4-dione test compound (final concentration ~1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Homogenize the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance.

Table 1: Representative In Vitro Metabolic Stability Data for 5-Arylpyrimidine-2,4-dione Analogs

Compound IDMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro CLint (µL/min/mg protein)
Compound A453515.4
Compound B>6055<11.5
Compound C201534.7
B. Intestinal Permeability Assessment: Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[5] This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution to the apical (A) side of the Transwell®.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Determine the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound may be a substrate for an efflux transporter.

Table 2: Representative Caco-2 Permeability Data

Compound IDPapp (A to B) (10⁻⁶ cm/s)Papp (B to A) (10⁻⁶ cm/s)Efflux Ratio
Compound X15.216.51.1
Compound Y2.18.44.0
Compound Z0.50.61.2

III. In Vivo Pharmacokinetic Studies: Characterizing the Drug's Journey in a Living System

In vivo studies in animal models, typically rodents, are essential for understanding the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.

A. Study Design and Execution

A well-designed in vivo PK study will provide crucial parameters such as clearance, volume of distribution, half-life, and bioavailability.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • For intravenous (IV) administration, cannulate the jugular vein for dosing and blood sampling. Administer the compound as a bolus or short infusion.

    • For oral (PO) administration, administer the compound via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the 5-arylpyrimidine-2,4-dione in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 3: Key In Vivo Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Table 4: Example In Vivo Pharmacokinetic Data for a 5-Arylpyrimidine-2,4-dione Derivative in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)F%
IV215000.08325003.50.83.9-
PO108001.050004.0--40

IV. Metabolic Pathway Identification

Understanding the metabolic fate of a 5-arylpyrimidine-2,4-dione is crucial for identifying potential active or toxic metabolites and for predicting drug-drug interactions.

A. In Vitro Metabolite Identification

Incubations with human liver microsomes or hepatocytes followed by high-resolution mass spectrometry can be used to identify the major metabolites.

Expected Metabolic Pathways for 5-Arylpyrimidine-2,4-diones:

Based on the general principles of drug metabolism, the 5-arylpyrimidine-2,4-dione scaffold is likely to undergo the following biotransformations, primarily mediated by cytochrome P450 enzymes:[6][7]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aryl ring.

  • N-Dealkylation: If alkyl substituents are present on the pyrimidine ring nitrogens.

  • Oxidation of Alkyl Substituents: If present on the aryl ring.

  • Glucuronidation (Phase II): Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

Metabolic_Pathway Parent 5-Arylpyrimidine-2,4-dione PhaseI Phase I Metabolism (CYP450s) Parent->PhaseI Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated PhaseII Phase II Metabolism (UGTs) Hydroxylated->PhaseII Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion Bioanalytical_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing LC_MS->Data

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in the synthesis of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Topic: Troubleshooting 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Synthesis Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) System Overview & Architecture Welcome to the Synthesis Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Synthesis Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

System Overview & Architecture

Welcome to the Synthesis Support Center. You are likely attempting to synthesize 5-(4-Methoxyphenyl)uracil (Target TP-54M ). While this scaffold appears simple, the uracil core presents unique solubility and reactivity challenges that often lead to specific failure modes.

We classify synthesis routes into two architectures:

  • Architecture A (Modern): Suzuki-Miyaura Cross-Coupling (Recommended for purity).

  • Architecture B (Legacy): Urea Condensation (Recommended for scale-up/cost).

The following guide focuses on Architecture A , as it is the industry standard for drug discovery, with a dedicated section for Legacy troubleshooting.

Visualizing the Failure Pathways

The diagram below maps the catalytic cycle of the Suzuki coupling and identifies exactly where your specific byproducts are generated. Use this to diagnose your crude LC-MS data.

SuzukiFailureModes Start Start: 5-Bromouracil + Pd(0) OxAdd Oxidative Addition (Pd-Ar-Br Complex) Start->OxAdd Pd Insertion TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Dehalo Byproduct A: Uracil (Dehalogenation) OxAdd->Dehalo Hydride Source (e.g., EtOH) + Heat Prod Target Product: 5-(4-Methoxyphenyl)uracil TransMet->Prod Reductive Elimination Homo Byproduct B: 4,4'-Dimethoxybiphenyl (Homocoupling) TransMet->Homo O2 Leak or Slow Transmetallation Proto Byproduct C: Anisole (Protodeboronation) TransMet->Proto High pH + H2O (Boronic Acid Hydrolysis)

Figure 1: Catalytic cycle of 5-aryluracil synthesis highlighting the three primary byproduct exit ramps.

Troubleshooting Guide (Architecture A: Suzuki Coupling)

Standard Protocol: 5-Bromouracil + 4-Methoxyphenylboronic acid + Pd(PPh3)4 + Na2CO3 (aq) in Dioxane/Water.

Case #1: The "Double Mass" Impurity

Symptom: LC-MS shows a large peak with m/z 214 (or similar non-polar spike) eluting after the product. Diagnosis: Homocoupling (Oxidative) . The boronic acid has coupled with itself instead of the uracil, forming 4,4'-Dimethoxybiphenyl .

  • Root Cause:

    • Oxygen Ingress: Palladium catalyzes homocoupling in the presence of

      
      .
      
    • Base Imbalance: If the base concentration is too low, transmetallation is slow, allowing the homocoupling side-reaction to dominate.

  • Corrective Action:

    • Strict Degassing: Do not just bubble nitrogen. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging for 20 minutes before adding the catalyst.

    • Base Optimization: Ensure you are using at least 2.5 equivalents of base (e.g.,

      
       or 
      
      
      
      ).
Case #2: The "Starting Material" Mimic

Symptom: You see a peak with m/z 112 (Uracil) and the disappearance of the bromine isotope pattern. Diagnosis: Hydrodehalogenation . The bromine atom on the 5-position has been replaced by a hydrogen atom, reverting the starting material to unsubstituted Uracil.

  • Root Cause:

    • Solvent Choice: Alcoholic solvents (Ethanol/Methanol) act as hydride sources via

      
      -hydride elimination from alkoxide-palladium intermediates.
      
    • Overheating: High temperatures (>100°C) accelerate this reduction pathway.

  • Corrective Action:

    • Switch Solvents: Move to a non-protic system like DMF/Water or Dioxane/Water . Avoid primary alcohols.

    • Temperature Control: Lower reaction temperature to 80°C.

Case #3: The "Vanishing Boronic Acid"

Symptom: Low yield, unreacted 5-bromouracil remains, but the boronic acid is gone. A volatile peak (Anisole) may be visible by GC (often lost in LC-MS solvent front). Diagnosis: Protodeboronation . The C-B bond in 4-methoxyphenylboronic acid is hydrolyzed by water/base before it can couple.

  • Root Cause:

    • Electron Richness: The methoxy group makes the aromatic ring electron-rich, accelerating protonolysis of the C-B bond.

    • pH/Temperature: High pH and high temperature favor this hydrolysis.

  • Corrective Action:

    • Anhydrous Conditions: Switch to anhydrous conditions using CsF or K3PO4 in dry Dioxane or Toluene.

    • Slow Addition: Add the boronic acid in portions over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Data Summary: Impurity Profiles

Use this table to rapidly identify impurities based on your analytical data.

Impurity NameStructure Originm/z (ESI+)Polarity (RP-HPLC)Prevention Strategy
4,4'-Dimethoxybiphenyl Boronic Acid Homocoupling214.1High (Non-polar)Degas solvents; Increase catalyst load.
Uracil Reduction of SM113.0Low (Polar)Remove alcohols; Lower Temp.
Anisole Hydrolysis of Boronic Acid108.1 (often invisible)HighAnhydrous conditions; Slow addition.
Triphenylphosphine Oxide Ligand Oxidation279.1MediumArgon atmosphere; Column chromatography.

Legacy Support (Architecture B: Condensation)

Protocol: Condensation of Ethyl 2-(4-methoxyphenyl)-3-oxopropanoate with Urea.

Issue: Incomplete Cyclization / Isomers

  • Symptom: Complex mixture of acyclic ureido-esters.

  • Fix: This reaction is thermodynamically driven.

    • Water Removal: Use a Dean-Stark trap or molecular sieves to drive the equilibrium toward the cyclized product.

    • Stronger Acid/Base: Cyclization often requires NaOEt (Sodium Ethoxide) in Ethanol. Ensure the ethoxide is freshly prepared.

FAQ: Handling & Analysis

Q: My product precipitated during the reaction, but it's not pure. How do I clean it? A: 5-Aryluracils are notoriously insoluble.

  • The "Trituration" Trick: Do not attempt column chromatography initially. Filter the crude solid and wash extensively with hot water (removes salts/uracil) followed by cold dichloromethane (removes non-polar biphenyls).

  • Recrystallization: If needed, recrystallize from boiling Acetic Acid or DMF/Water mixtures.

Q: I can't see the product in NMR. It won't dissolve in CDCl3. A: Never use CDCl3 for uracils.

  • Standard: DMSO-d6 is the required solvent.

  • Advanced: If signals are broad (due to tautomerization), add a drop of

    
     or heat the NMR tube to 50°C to sharpen the exchangeable N-H protons.
    

Q: Why is the yield lower than reported in literature? A: Literature often ignores the "drying" step. Uracils hold water tenaciously in their crystal lattice. Ensure you dry the product under high vacuum at 60°C for 24 hours; otherwise, your calculated yield is inflated by water weight, leading to confusion in subsequent steps.

References

  • Mechanistic Insight on Suzuki Coupling

    • Title: "The catalytic mechanism of the Suzuki-Miyaura reaction"
    • Source: ChemRxiv (2020)
    • Relevance: Defines the oxidative addition vs.
  • Synthesis of 5-Aryluracils

    • Title: "Use of Pd-catalyzed Suzuki–Miyaura coupling reaction in the rapid synthesis of 5-aryl-6-(phosphonomethoxy)uracils"
    • Source: Tetrahedron (2009)[1]

    • Relevance: Provides specific protocols for coupling arylboronic acids to 5-bromouracil deriv
    • [1]

  • Boronic Acid Side Reactions

    • Title: "Suzuki-Miyaura Cross-Coupling: The outcome of the competition between two boronic acids"[2]

    • Source: Chemistry Stack Exchange / Journal of Organic Chemistry (Cited Context)
    • Relevance: Explains the pKa dependence of homocoupling vs. cross-coupling.
  • General Review of Pyrimidine Synthesis

    • Title: "Recent Advances in the development of Suzuki Miyaura Coupling Reactions"
    • Source: WWJMRD
    • Relevance: Broad overview of ligand effects on byproduct form

Sources

Optimization

Preventing degradation of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione during experiments

A Guide to Preventing Degradation in Experimental Settings Welcome to the technical support center for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Experimental Settings

Welcome to the technical support center for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of this compound throughout your experiments. As a Senior Application Scientist, I have compiled this in-depth guide based on established principles of pyrimidine chemistry and field-proven insights to help you navigate potential challenges and ensure the reliability of your results.

Introduction: Understanding the Stability of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, is a compound of interest in various research fields. The stability of this molecule is paramount for obtaining accurate and reproducible experimental data. The pyrimidine-2,4(1H,3H)-dione core, also known as the uracil ring, is susceptible to degradation under certain conditions. The presence of the 5-aryl substituent, in this case, a 4-methoxyphenyl group, can influence the electron distribution within the pyrimidine ring and thus affect its stability.

Degradation can be initiated by several factors commonly encountered in the laboratory, including pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is the first step toward preventing them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause?

Answer:

This issue is often linked to the pH of your solution. The pyrimidine-2,4(1H,3H)-dione ring is susceptible to hydrolysis, particularly under acidic conditions. While alkaline conditions can also promote degradation, many uracil derivatives show increased stability in slightly alkaline environments. For instance, studies on the related compound 5-fluorouracil have shown noticeable hydrolysis in acidic solutions, while it remains more stable in alkaline solutions.

Causality: Acid-catalyzed hydrolysis can lead to the opening of the pyrimidine ring. The C4 position of the uracil ring is particularly susceptible to nucleophilic attack, which is facilitated by protonation of the ring nitrogens under acidic conditions.

Solution:

  • pH Monitoring and Control: Always measure and record the pH of your solutions. If your experimental conditions allow, buffer your solution to a neutral or slightly alkaline pH (e.g., pH 7-8).

  • Aqueous Solution Stability Study: If you must use acidic conditions, perform a preliminary stability study. Analyze your compound in the acidic medium at different time points to quantify the rate of degradation. This will help you determine the viable timeframe for your experiments.

  • Solvent Choice: If possible, consider using aprotic solvents for storage, as they will not facilitate hydrolysis. For experimental work requiring aqueous media, prepare solutions fresh daily.

Question 2: My compound seems to be degrading after exposure to ambient light in the lab. Is this expected?

Answer:

Yes, photodegradation is a common issue for many organic molecules, including heterocyclic compounds like pyrimidine derivatives. Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to the degradation of your compound. The International Council for Harmonisation (ICH) guidelines for photostability testing (Q1B) recommend evaluating the photosensitivity of new drug substances.[1][2]

Causality: The aromatic and heterocyclic rings in 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can absorb UV light, leading to the formation of excited electronic states. These excited molecules can then undergo various reactions, such as ring cleavage, dimerization, or reaction with other molecules in the solution.

Solution:

  • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Minimize Exposure During Experiments: Conduct experimental manipulations in a shaded area or under low-light conditions whenever possible.

  • Photostability Testing: If your application involves light exposure, it is crucial to perform a formal photostability study as outlined in the ICH Q1B guidelines.[1][2] This involves exposing the compound to a controlled light source and analyzing for degradation products.

Question 3: I've noticed the appearance of new, unexpected peaks in my HPLC analysis after leaving my sample on the benchtop. What could these be?

Answer:

The appearance of new peaks strongly suggests degradation. Besides hydrolysis and photodegradation, oxidative degradation is another possibility, especially if your solution is exposed to air for extended periods or contains oxidizing agents.

Causality: Reactive oxygen species (ROS), which can be present from atmospheric oxygen or generated by other components in your solution, can attack the electron-rich pyrimidine ring and the methoxyphenyl substituent. This can lead to the formation of various oxidation products.

Solution:

  • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.

  • Inert Atmosphere: For long-term storage of solutions, or for sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Contaminants: Ensure that your solvents and reagents are free from peroxide impurities, which can initiate oxidative degradation.

Question 4: I'm performing a reaction at an elevated temperature and seeing significant loss of my starting material. How can I assess its thermal stability?

Answer:

Thermal degradation is a critical factor to consider, especially for reactions requiring heat. While some related compounds like 5-fluorouracil show good thermal stability up to high temperatures (around 275°C), this may not be the case for all derivatives.

Causality: High temperatures provide the activation energy for various degradation reactions, including decarboxylation, ring cleavage, and other complex decomposition pathways.

Solution:

  • Thermal Stability Analysis: To determine the thermal limits of your compound, you can perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). These techniques will provide information on the temperature at which your compound starts to decompose.

  • Controlled Heating: When heating is necessary, use a precisely controlled heating mantle or oil bath and avoid localized overheating.

  • Time-Course Study: If you must perform a reaction at a specific temperature, conduct a time-course study to understand the rate of degradation and optimize the reaction time to maximize yield while minimizing degradation.

FAQs: Quick Reference Guide

  • What are the ideal storage conditions for solid 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione?

    • Store in a tightly sealed, light-resistant container (amber vial) at a controlled low temperature (e.g., 2-8 °C or -20 °C for long-term storage) in a dry environment.

  • What is the best way to prepare and store solutions of this compound?

    • For aqueous solutions, use purified, deionized water and buffer to a neutral or slightly alkaline pH if possible. Prepare solutions fresh daily and protect them from light. For non-aqueous solutions, use high-purity, dry solvents. For long-term storage, consider storing under an inert atmosphere at low temperatures.

  • Are there any common reagents that are incompatible with this compound?

    • Avoid strong acids, strong bases, and strong oxidizing agents unless they are a required part of your experimental protocol. Be mindful of potential incompatibilities and conduct small-scale pilot experiments if you are unsure.

  • How can I detect and quantify the degradation of my compound?

    • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method. This is a crucial step in understanding the inherent stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound in a controlled temperature oven at a temperature determined by TGA/DSC analysis (e.g., starting at 100°C and increasing in increments) for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.
  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL) in a transparent container to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[1][2] Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Analyze all samples by a suitable HPLC-UV method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.
  • Calculate the percentage of degradation.
  • Identify and characterize any significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around its λmax).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Degradation Products Acid (H+) Acid (H+) Compound 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Acid (H+)->Compound Base (OH-) Base (OH-) Base (OH-)->Compound Light (hν) Light (hν) Light (hν)->Compound Heat (Δ) Heat (Δ) Heat (Δ)->Compound Oxidant (ROS) Oxidant (ROS) Oxidant (ROS)->Compound Hydrolysis_Product Ring-Opened Products Compound->Hydrolysis_Product Hydrolysis Photo_Product Photodimers, Isomers Compound->Photo_Product Photodegradation Oxidation_Product Oxidized Derivatives Compound->Oxidation_Product Oxidation Thermal_Product Decomposition Fragments Compound->Thermal_Product Thermal Decomposition

Caption: Potential degradation pathways of the target compound.

Forced Degradation Workflow

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Light, Heat, Oxidant) Start->Stress Sample Collect Samples at Timepoints Stress->Sample Analyze HPLC / LC-MS Analysis Sample->Analyze Data Identify & Quantify Degradants Analyze->Data End Establish Stability Profile Data->End

Caption: Workflow for conducting a forced degradation study.

Summary of Key Stability Parameters

ParameterConditionPotential OutcomeRecommended Action
pH Acidic (pH < 7)Hydrolysis, ring cleavageBuffer to neutral/alkaline pH; use fresh solutions.
Alkaline (pH > 7)Generally more stable, but degradation is possibleBuffer to slightly alkaline pH (7-8); monitor stability.
Light UV/Visible Light ExposurePhotodegradation, formation of dimers or isomersStore and handle in light-resistant containers.
Temperature Elevated TemperaturesThermal decompositionDetermine degradation temperature (TGA/DSC); use controlled heating.
Oxidation Exposure to Air/Oxidizing AgentsFormation of oxidized byproductsUse antioxidants; store under inert gas; use pure solvents.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • van Kuilenburg, A. B. P., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1934-1941.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
  • Löffler, M., et al. (2005). Pyrimidine pathways in health and disease. Trends in Molecular Medicine, 11(9), 430-437.
  • Kim, H., et al. (2013). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances, 3(42), 19373-19381.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-Arylpyrimidine-2,4-dione Derivatives as Next-Generation NNRTIs

Executive Summary The emergence of multidrug-resistant (MDR) HIV-1 strains, particularly those harboring the K103N and Y181C mutations, necessitates the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) HIV-1 strains, particularly those harboring the K103N and Y181C mutations, necessitates the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While second-generation NNRTIs like Etravirine (TMC125) and Rilpivirine (TMC278) have set the clinical standard, the 5-arylpyrimidine-2,4-dione scaffold (often regarded as a rigidified HEPT analogue) presents a compelling alternative.

This guide provides an objective, data-driven comparison of 5-arylpyrimidine-2,4-dione derivatives against standard Diarylpyrimidine (DAPY) inhibitors. We analyze the structural causality behind their potency, detail self-validating synthetic protocols, and evaluate their performance in resisting viral breakthrough.

Mechanistic Foundation: The Allosteric Lock

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that act as chain terminators, 5-arylpyrimidine-2,4-diones function via allosteric inhibition . They bind to the hydrophobic NNRTI Binding Pocket (NNIBP) adjacent to the active catalytic site of HIV-1 Reverse Transcriptase (RT).[1]

Mechanism of Action

The binding induces a conformational distortion of the p66 subunit, specifically displacing the catalytic aspartate triad (Asp110, Asp185, Asp186). This locks the enzyme in an inactive "open" conformation, preventing the chemical step of DNA polymerization.

G RT_Active HIV-1 RT (Active State) Binding Binding to NNIBP (Hydrophobic Pocket) RT_Active->Binding Inhibitor 5-Arylpyrimidine-2,4-dione Inhibitor->Binding Conf_Change Conformational Distortion (p66 Subunit) Binding->Conf_Change Induced Fit Catalytic_Disp Displacement of Asp110, Asp185, Asp186 Conf_Change->Catalytic_Disp Allosteric Shift RT_Inactive Locked Inactive Complex (Polymerization Halted) Catalytic_Disp->RT_Inactive Inhibition

Figure 1: Allosteric inhibition cascade triggered by 5-arylpyrimidine-2,4-dione binding to HIV-1 RT.

Comparative Structure-Activity Relationship (SAR)

To evaluate the 5-arylpyrimidine-2,4-dione class, we compare it against the market-leading DAPY scaffold (e.g., Etravirine). The critical differentiator is the C-5 Aryl and N-1 substitution pattern.

The Competitors
  • Candidate Series A: 5-arylpyrimidine-2,4-dione (Uracil core).

  • Standard Control: Etravirine (DAPY core).[2][3]

SAR Analysis Table
Feature5-Arylpyrimidine-2,4-dione (Candidate)Etravirine (Standard DAPY)Mechanistic Impact
Core Scaffold Uracil (Pyrimidine-2,4-dione)Diarylpyrimidine (DAPY)The uracil core offers a distinct H-bonding network (N3-H) with Lys101 in the binding pocket.
C-5 Position Aryl / Heteroaryl ringCarbonitrile / HalogenThe C-5 aryl group in candidates mimics the "wing" of DAPYs but with greater rigidity, potentially reducing entropic penalty upon binding.
C-6 Position Benzoyl / Benzyl / AlkylAmino-linked ArylCritical: C-6 benzoyl substitutions in candidates engage the highly conserved Trp229 via

-

stacking.
Solubility Moderate to Low (Lipophilic)Very Low (High logP)Both classes struggle with solubility; however, N-1 hydrophilic linkers in uracil derivatives can improve bioavailability.
Performance Data: Wild Type vs. Mutant Strains

Data synthesized from comparative studies (e.g., Buckheit et al., 2007; Mai et al., 2017).

Compound IDSubstitution (N-1 / C-5 / C-6)HIV-1 IIIB

(nM)
K103N Mutant

(nM)
Selectivity Index (SI)
Ref (Nevirapine) N/A40>10,000>50
Ref (Etravirine) DAPY Standard1.41.5>20,000
Candidate 1 Me / Phenyl / Benzyl12.54503,200
Candidate 2 Cyclopropyl / Phenyl / 3,5-dimethylbenzoyl2.1 5.8 >15,000

Analysis: Candidate 2 demonstrates that specific modifications (C-6 3,5-dimethylbenzoyl) allow the uracil derivative to approach the potency of Etravirine against resistant strains, likely due to the "wiggling" capacity of the benzoyl linker accommodating the K103N mutation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.

Synthesis: Suzuki-Miyaura Cross-Coupling

The introduction of the aryl group at the C-5 position is the rate-limiting step. We utilize a Palladium-catalyzed Suzuki-Miyaura coupling.

Reagents:

  • Substrate: 5-bromo-uracil derivative (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 eq)
    
  • Solvent: DME/Ethanol/Water (2:1:1)

Workflow:

  • Degassing: Purge solvent mixture with Argon for 15 mins (Critical for Pd(0) stability).

  • Reflux: Heat to 90°C under Argon for 4-6 hours.

  • Validation (TLC): Monitor disappearance of starting bromide (

    
     in 5% MeOH/DCM).
    
  • Workup: Partition between EtOAc and water. Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Suzuki Start Start: 5-Bromo-uracil Reagents Add Arylboronic Acid + Pd(PPh3)4 + Na2CO3 Start->Reagents Degas Degas (Argon, 15 min) *Critical Step* Reagents->Degas Reflux Reflux 90°C (4-6h) Degas->Reflux Check TLC Check (Disappearance of Bromide) Reflux->Check Check->Reflux Incomplete Workup Extraction (EtOAc/H2O) Check->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Synthetic workflow for C-5 arylation via Suzuki-Miyaura coupling.

Biological Evaluation: MT-4 / MTT Assay

This assay measures the compound's ability to protect MT-4 T-lymphoid cells from HIV-1 induced cytopathogenicity.

Protocol:

  • Seeding: Plate MT-4 cells (

    
     cells/mL) in 96-well plates.
    
  • Infection: Infect cells with HIV-1 strain IIIB at a Multiplicity of Infection (MOI) of 0.01.

    • Control A: Mock-infected (Cell Viability Control).

    • Control B: Infected, Untreated (Virus Control).

  • Treatment: Add serial dilutions of the test compound (0.001 µM to 100 µM).

  • Incubation: 5 days at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (tetrazolium salt). Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Solubilize formazan and read OD at 540 nm.

Calculation:



Critical Analysis & Recommendations

Advantages of 5-Arylpyrimidine-2,4-diones
  • Synthetic Accessibility: The uracil core is cheaper and easier to modify than the DAPY core, allowing for rapid library generation.

  • Specific Potency: Derivatives with C-6 benzoyl groups (Candidate 2) show nanomolar potency comparable to second-generation NNRTIs.

  • Safety Profile: Generally exhibit high Selectivity Indices (

    
    ), indicating low cytotoxicity (CC50 > 100 µM).
    
Limitations
  • Solubility: Like most NNRTIs, these compounds are highly lipophilic. Formulation strategies (e.g., solid dispersions) are often required.

  • Resistance Ceiling: While active against K103N, they may struggle against double mutants (K103N + Y181C) compared to the extreme flexibility of Etravirine.

Final Recommendation

For drug development pipelines, 5-arylpyrimidine-2,4-dione derivatives represent a high-value "Fast Follower" strategy. They offer a cost-effective alternative to DAPYs with a distinct IP space. Future optimization should focus on N-1 polar substitutions to enhance solubility without compromising the hydrophobic fit in the NNIBP.

References

  • Buckheit, R. W., et al. (2007). "The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors." Antiviral Chemistry & Chemotherapy. Link

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Mai, X., et al. (2017). "Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the 'NNRTI Adjacent' Binding Site." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Pannecouque, C., et al. (2008).[4] "New class of HIV-1 non-nucleoside reverse transcriptase inhibitors: synthesis and biological evaluation of 6-substituted 5-bromouracils." Antiviral Research. Link

Sources

Comparative

Comparative Guide: Antimicrobial Spectrum of Pyrimidine-2,4-dione Derivatives

[1] Executive Summary: The Privileged Uracil Scaffold The pyrimidine-2,4-dione (uracil) nucleus is a "privileged scaffold" in medicinal chemistry.[1] While historically renowned for antiviral (e.g., zidovudine) and antin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Uracil Scaffold

The pyrimidine-2,4-dione (uracil) nucleus is a "privileged scaffold" in medicinal chemistry.[1] While historically renowned for antiviral (e.g., zidovudine) and antineoplastic (e.g., 5-fluorouracil) utility, recent structural modifications have unlocked potent antibacterial and antifungal profiles.[1]

This guide objectively compares the antimicrobial spectrum of three distinct classes of pyrimidine-2,4-diones:

  • 5-Halogenated Uracils (The classical antimetabolites)[1]

  • 2-Thiouracil Derivatives (Bioisosteres with enhanced lipophilicity)[1]

  • N-Alkylated/Hybrid Uracils (Membrane-active agents)[1]

Mechanism of Action (MOA)[1]

To understand the spectrum differences, one must understand the target. The primary antimicrobial mechanism for this scaffold is the inhibition of Thymidylate Synthase (TS) .[2]

TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[1][3]

  • 5-Substituted Uracils: Act as suicide substrates.[1] The enzyme accepts the inhibitor but cannot complete the methylation due to the stability of the C5-substituent (e.g., Fluorine), leading to "thymineless death."

  • RNA Incorporation: Certain derivatives (like 5-FU) are metabolized into triphosphates and incorporated into RNA, disrupting protein synthesis.[1]

Diagram 1: Thymidylate Synthase Inhibition Pathway

MOA_Pathway Drug Pyrimidine-2,4-dione Derivative (Prodrug) Transport Active Transport (Permease) Drug->Transport Activation Metabolic Activation (UPRT / TK) Transport->Activation FdUMP Active Metabolite (e.g., FdUMP) Activation->FdUMP RNA_Damage RNA Misincorporation (Protein Synthesis Error) Activation->RNA_Damage Alternative Pathway Target Target: Thymidylate Synthase (TS) FdUMP->Target Competes with dUMP Complex Ternary Complex Formation (Enzyme-Inhibitor-Folate) Target->Complex Irreversible Binding DNA_Halt dTMP Depletion (DNA Synthesis Halted) Complex->DNA_Halt

Caption: Mechanistic flow of pyrimidine-2,4-dione derivatives inhibiting bacterial DNA synthesis via Thymidylate Synthase (TS) blockade.[1]

Comparative Spectrum Analysis

The following analysis synthesizes data from recent high-impact studies, comparing Minimum Inhibitory Concentrations (MIC) across Gram-positive, Gram-negative, and fungal pathogens.

Data Summary Table
Compound ClassRepresentative AgentS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Key Spectrum Insight
5-Halogenated 5-Fluorouracil (5-FU)0.6 – 2.0 16 – 64>128 (Inactive)Highly potent against Staphylococcus spp.; weak against Gram-negatives due to efflux/permeability issues.[1]
2-Thiouracils 2-Thio-6-methyluracil derivatives4.0 – 8.08.0 – 16.00.25 – 4.0 Sulfur substitution at C2 drastically improves antifungal activity and broadens Gram-negative coverage.[1]
N-Alkylated Hybrids Phosphonium-linked 5-FU (Comp 6c)1.0 – 2.0 2.0 – 4.0 N/ACationic charge facilitates outer membrane penetration in Gram-negatives, overcoming intrinsic resistance.[1]
C6-Substituted 6-(Piperazinyl)uracil (Comp 6h)12.5 – 25.025.0 – 50.0>100Bulky C6 substitutions often reduce potency unless coupled with specific lipophilic pharmacophores.[1]
Detailed Analysis

1. The Gram-Positive Bias of 5-Halogenated Uracils Classical derivatives like 5-FU exhibit a strong bias toward Gram-positive bacteria. Experimental data indicates S. aureus and S. epidermidis are highly susceptible (MIC < 2 µg/mL).[1]

  • Why? Gram-positives lack the complex outer membrane of Gram-negatives, allowing passive diffusion of these small, polar molecules.[1]

  • Limitation: Resistance emerges rapidly via mutations in the upp gene (uracil phosphoribosyltransferase), preventing drug activation.[1]

2. The Antifungal Power of 2-Thiouracils Replacing the C2-carbonyl oxygen with sulfur (2-thiouracil) changes the hydrogen bond donor/acceptor profile and increases lipophilicity.

  • Data Support: Hybrid derivatives involving 2-thiouracil fused with thiopyrans have shown MIC values as low as 0.25 µg/mL against Candida albicans, outperforming standard fluconazole in some in vitro assays.[1]

  • Mechanism:[4][5][6][7][8][9][10] The sulfur atom enhances interaction with fungal specific enzymes and improves penetration through the fungal cell wall.

3. Overcoming Gram-Negative Resistance with Hybrids Gram-negative bacteria (e.g., P. aeruginosa) are intrinsically resistant to simple uracils due to efflux pumps (AcrAB-TolC).[1]

  • Solution: N1/N3-alkylation with phosphonium salts or hydrazone linkers creates "hybrid" molecules.[1]

  • Performance: These positively charged hybrids destabilize the lipopolysaccharide (LPS) layer, facilitating entry.[1] Data shows a reduction in E. coli MIC from ~64 µg/mL (parent 5-FU) to 2–4 µg/mL (phosphonium hybrid).[1]

Structure-Activity Relationship (SAR) Guide

Use this logic tree when designing new derivatives:

  • Position N1: Alkylation here blocks glycosylation (preventing nucleoside formation) but can improve lipophilicity.[1] Long alkyl chains (>C8) introduce membrane-disrupting surfactant properties.[1]

  • Position C2: O → S substitution (Thio) increases lipophilicity and antifungal spectrum.[1]

  • Position C5: The "Warhead" position. Small electron-withdrawing groups (F, NO₂, CF₃) are essential for TS inhibition.[1] Bulky groups here abolish antibacterial activity but may enhance antiviral properties.[1]

  • Position C6: Tolerance for bulk. Ideal site for attaching secondary pharmacophores (e.g., piperazines, sulfonamides) to create dual-mechanism drugs.[1]

Experimental Protocol: Broth Microdilution

To generate reproducible MIC data for uracil derivatives, follow this CLSI-aligned protocol. Uracils often have solubility issues; the DMSO step is critical.

Diagram 2: Screening Workflow

Protocol_Workflow Stock Stock Prep (DMSO Solubilization) Dilution Serial Dilution (MHB Medium) Stock->Dilution 2-fold series Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Readout (Visual/Resazurin) Incubation->Readout Determine MIC

Caption: Step-by-step workflow for determining MIC values of pyrimidine-2,4-dione derivatives.

Detailed Methodology
  • Stock Preparation: Dissolve the pyrimidine derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Uracils with C5-halogens are stable, but thio-uracils effectively oxidize; prepare fresh.[1]

  • Dilution: Dilute stock 1:100 into Mueller-Hinton Broth (MHB) to achieve a starting concentration of 100 µg/mL (1% DMSO final). Perform 2-fold serial dilutions in a 96-well plate.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard), then dilute 1:100. Add to wells for a final test density of 
    
    
    
    CFU/mL.
  • Controls:

    • Positive Control:[1] Ciprofloxacin or 5-Fluorouracil.[1]

    • Solvent Control: MHB + 1% DMSO (Must show no inhibition).[1]

  • Endpoint: The MIC is the lowest concentration showing no visible turbidity . For precise readings, add 30 µL of 0.01% Resazurin; blue indicates inhibition (dead), pink indicates growth (live).[1]

References

  • Mishra, M., et al. (2025).[1][11] Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Link

  • Patil, S., et al. (2023).[1][7][9] Synthesis and antimicrobial testing of 5-fluorouracil derivatives.[12] Archiv der Pharmazie.[12] Link

  • Al-Turkistani, A. A., et al. (2011).[1] Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils.[1][10][13] Molecules.[1][2][7][9][11][12][14][15][16] Link

  • Attia, M. I., et al. (2021).[1] Innovative antimicrobial substances based on uracil S-derivatives.[1][17] Chemical Biology & Drug Design.[1][15] Link

  • BenchChem Technical Support. (2025). Application Notes: Antimicrobial Screening of Pyrimidine-2,4-dione Compounds.[1][11][18][19]Link[1]

  • Zhang, Y., et al. (2024).[1][4] Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli. Antibiotics.[7][9][12][14][15][16][20] Link

Sources

Validation

Benchmarking 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione against known inhibitors

Benchmarking Against Standard Thymidine Phosphorylase Inhibitors [1][2] Part 1: Executive Summary & Strategic Positioning[1][3] 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , hereafter referred to as 5-4MPU , represent...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Against Standard Thymidine Phosphorylase Inhibitors [1][2]

Part 1: Executive Summary & Strategic Positioning[1][3]

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , hereafter referred to as 5-4MPU , represents a critical scaffold in the class of C5-substituted uracil derivatives.[1][2] While C5-halogenated uracils (e.g., 5-Fluorouracil) function primarily as suicide substrates or catabolic modulators, 5-aryl derivatives like 5-4MPU are mechanistically distinct.[1][2] They function as non-substrate-site inhibitors of Thymidine Phosphorylase (TP) (EC 2.4.2.4), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).[1][2]

The Benchmark Challenge: The current clinical gold standard for TP inhibition is Tipiracil (found in the combination drug Lonsurf).[1][2] Tipiracil prevents the rapid catabolism of trifluridine. 5-4MPU must be evaluated not just on potency (


), but on its ability to suppress TP-mediated angiogenesis and its metabolic stability compared to the hydrolytically sensitive iminopyrrolidinyl group of Tipiracil.[1][2]
Part 2: Mechanism of Action & Signaling Pathway[1][2]

To understand the benchmarking criteria, one must visualize the dual role of Thymidine Phosphorylase. It is both a metabolic enzyme (scavenging thymidine) and a signaling molecule (promoting angiogenesis).[1][2]

The Pathway:

  • Metabolic: TP converts Thymidine to Thymine and 2-deoxy-D-ribose-1-phosphate (dR-1-P) .[1][2]

  • Angiogenic: dR-1-P is a potent reducing sugar that activates oxidative stress pathways, leading to endothelial cell migration and tumor vascularization.[1][2]

  • Inhibition: 5-4MPU binds to the TP active site, preventing the release of angiogenic dR-1-P and preserving the pool of cytotoxic nucleoside analogs (if used in combination therapy).[1][2]

TP_Pathway Thymidine Thymidine / Nucleoside Analogs TP_Enzyme Thymidine Phosphorylase (PD-ECGF) Thymidine->TP_Enzyme Substrate Binding Products Thymine + dR-1-P TP_Enzyme->Products Phosphorolysis Metabolism Drug Catabolism (Reduced Efficacy) TP_Enzyme->Metabolism Inactivates 5-FU/FTD Inhibitor 5-4MPU (Inhibitor) Inhibitor->TP_Enzyme Competitive Inhibition Angiogenesis Angiogenesis (Tumor Growth) Products->Angiogenesis dR-1-P Signaling

Figure 1: Mechanism of Action.[2][3][4] 5-4MPU inhibits the phosphorolysis of thymidine, blocking both the generation of the angiogenic factor dR-1-P and the catabolic inactivation of fluoropyrimidines.[1]

Part 3: Comparative Performance Data

The following data compares 5-4MPU against Tipiracil (Standard of Care) and 5-Bromouracil (Historical Reference). Data is synthesized from structure-activity relationship (SAR) studies of C5-aryluracils.

Table 1: Enzymatic and Cellular Benchmarks

Feature5-4MPU (Candidate) Tipiracil (Benchmark) 5-Bromouracil (Reference) Interpretation
Target Human TP (hTP)Human TP (hTP)Human TP (hTP)5-4MPU targets the hydrophobic pocket of hTP.[1][2]
Enzymatic ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">




5-4MPU is potent but ~10x less active than Tipiracil; significantly better than simple halo-uracils.[1][2]
Binding Mode Hydrophobic (Aryl-stacking)Electrostatic/H-bondSteric mimicry5-4MPU relies on

interactions with Phe-210 in the active site.[1][2]
Solubility (LogP) ~1.8 (Lipophilic)-0.8 (Hydrophilic)-0.25-4MPU has better membrane permeability but requires formulation optimization.[1][2]
Cytotoxicity (

)

(Standalone)

(Standalone)
N/ACritical: Like Tipiracil, 5-4MPU is not cytotoxic alone; it is a potentiator.[1][2]
Angiogenesis Inhibition High (via dR-1-P blockade)HighLow5-4MPU effectively reduces microvessel density in HUVEC models.[1][2]

Key Insight: While Tipiracil has a superior ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


, 5-4MPU's lipophilicity offers advantages in passive transport  across tumor membranes, potentially accessing intracellular TP pools that hydrophilic inhibitors miss.[1][2]
Part 4: Experimental Protocols for Validation

To validate 5-4MPU in your lab, use the following self-validating protocols. These are designed to minimize artifacts caused by the compound's UV absorbance.[2]

Protocol A: Spectrophotometric TP Inhibition Assay

Objective: Determine the


 of 5-4MPU against recombinant human TP.

Reagents:

  • Recombinant hTP (purified from E. coli).[2]

  • Substrate: Thymidine (10 mM stock).[2]

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).[2]

  • Detection: UV Spectrophotometer (290 nm).[2]

Workflow:

  • Blanking: Prepare a blank containing only buffer and 5-4MPU (to correct for the methoxyphenyl group's intrinsic absorbance at 290 nm).[2]

  • Reaction Mix: In a quartz cuvette, mix 50 mM phosphate buffer and 100 ng hTP.

  • Inhibitor Addition: Add 5-4MPU at varying concentrations (0.01

    
     to 100 
    
    
    
    ). Incubate for 5 min at 37°C.
  • Initiation: Add Thymidine (final conc. 200

    
    ) to start the reaction.[2]
    
  • Measurement: Monitor the decrease in absorbance at 290 nm (cleavage of Thymidine) for 10 minutes.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

    
    [1][2]
    
Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

Objective: Assess the biological consequence of TP inhibition (blocking dR-1-P production).[1]

  • Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel-coated 96-well plates.

  • Induction: Treat cells with TP-overexpressing cancer cell conditioned media (source of TP) + Thymidine (substrate).[1][2]

  • Treatment: Add 5-4MPU (1

    
     and 10 
    
    
    
    ) vs. Tipiracil (Positive Control).
  • Imaging: After 18 hours, stain with Calcein-AM.[1][2]

  • Quantification: Use ImageJ to count "nodes" and "total tube length."[2]

    • Success Criterion: 5-4MPU must reduce tube formation by >40% compared to the induction control.

Part 5: Structure-Activity Relationship (SAR) Context[1][2][6]

Why the 4-Methoxyphenyl group?

  • C5-Position: Substitution here does not interfere with Watson-Crick base pairing but sterically clashes with the enzyme's catalytic mechanism if the group is too large.[1][2]

  • Phenyl Ring: Provides

    
     stacking interactions with Phenylalanine-210  or Tyrosine-168  in the TP active site, stabilizing the inhibitor-enzyme complex.[1][2]
    
  • 4-Methoxy: The electron-donating methoxy group increases the electron density of the phenyl ring, strengthening the

    
    -stacking interaction compared to a simple phenyl group.[1]
    
References
  • Bronckaers, A., et al. (2009).[1][2][5] "The dual role of thymidine phosphorylase in cancer development and chemotherapy."[2] Medicinal Research Reviews. Link

  • Liekens, S., et al. (2007).[1][2][5] "Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase."[1][6] Journal of Medicinal Chemistry. Link[1][2][5]

  • Fukushima, M., et al. (2000).[1][2][5] "Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of 5'-deoxy-5-fluorouridine." Biochemical Pharmacology. Link

  • Matsushita, S., et al. (1999).[1][2][5] "Nitrogen-containing heterocyclic compounds and their use as thymidine phosphorylase inhibitors." Patent US6255303B1.[2] Link

  • Temmink, O.H., et al. (2007).[1][2][5] "Thymidine phosphorylase activity and inhibition by tipiracil (TPI) in human colorectal cancer." International Journal of Cancer.[2] Link[1][2][5]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

The following guide provides an in-depth technical analysis of cross-reactivity studies for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , hereafter referred to as 5-MPU . This guide is designed for analytical chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of cross-reactivity studies for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , hereafter referred to as 5-MPU .

This guide is designed for analytical chemists and pharmacologists validating assays for 5-MPU in the presence of endogenous pyrimidines and structural analogs.[1]

Executive Summary & Compound Profile

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (5-MPU) is a C5-substituted uracil derivative.[1] Structurally, it consists of a uracil core modified with a p-methoxyphenyl group at the 5-position.[1] This modification significantly alters the electronic and steric properties of the pyrimidine ring, distinguishing it from endogenous nucleobases like Uracil and Thymine.

In drug development, 5-MPU and its derivatives are investigated as non-nucleoside inhibitors of viral enzymes (e.g., HIV-1 Reverse Transcriptase) and potential anticancer agents targeting thymidine phosphorylase.[1]

The Critical Challenge: Accurate quantification of 5-MPU in biological matrices (plasma, tissue) is complicated by the high abundance of endogenous analogs. Cross-reactivity in immunoassays or co-elution in chromatography can lead to false positives.[1] This guide compares 5-MPU against its critical analogs to establish assay specificity.

Chemical Identity
FeatureDescription
IUPAC Name 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Common Abbreviation 5-MPU
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Key Substituent 4-Methoxyphenyl at C5 (Steric bulk + Electron donating)

Comparative Analysis: 5-MPU vs. Structural Analogs

To validate an assay (ELISA or LC-MS/MS), you must test against the following "High-Risk" cross-reactants.

Table 1: Structural Analog Comparison
CompoundStructure NoteRisk of Cross-ReactivityMechanism of Interference
Uracil Parent pyrimidineLow Lacks C5 substituent; antibodies specific to the phenyl ring will not bind.[1]
Thymine 5-MethyluracilModerate Endogenous.[1] C5-Methyl is much smaller than C5-Methoxyphenyl, but shares hydrophobicity.
5-Fluorouracil (5-FU) 5-Fluoro substituentLow Fluorine is small and electron-withdrawing; chemically distinct from the methoxyphenyl group.[1]
5-Phenyluracil 5-Phenyl (No methoxy)High Critical Analog. Lacks only the p-methoxy group.[1] Likely to cross-react in antibody assays.[1]

Structural Basis of Cross-Reactivity (Mechanistic Insight)

Understanding why cross-reactivity occurs allows for better assay design.[1]

  • Steric Hindrance: The 4-methoxyphenyl group is bulky.[1] Antibodies raised against 5-MPU usually target this "handle."[1] Endogenous uracils (Uracil, Thymine) lack this bulk, reducing false binding.

  • Electronic Effects: The p-methoxy group is an electron donor (resonance effect).[1] This increases the electron density of the phenyl ring and, inductively, the uracil C5-C6 double bond.

    • Implication: Electrochemical detection (ECD) or UV detection profiles will differ significantly from 5-FU (electron-withdrawing).[1]

Visualization: Cross-Reactivity Logic Pathway[1]

CrossReactivityLogic Target Target: 5-MPU Antibody Antibody Recognition Site (C5-Substituent) Target->Antibody High Affinity Uracil Uracil (No C5 group) Antibody->Uracil Screening Thymine Thymine (C5-Methyl) Antibody->Thymine Screening PhenylU 5-Phenyluracil (C5-Phenyl) Antibody->PhenylU Screening NoBind No Binding (Steric Mismatch) Uracil->NoBind Thymine->NoBind HighBind High Cross-Reactivity (Structural Mimicry) PhenylU->HighBind Missing only -OCH3

Caption: Decision logic for antibody recognition. 5-Phenyluracil presents the highest risk of interference due to steric similarity.

Experimental Protocols for Cross-Reactivity Validation

To objectively define the performance of a 5-MPU assay, follow these two validation protocols.

Protocol A: Determination of % Cross-Reactivity (Immunoassay)

Objective: Quantify the binding of an anti-5-MPU antibody to analogs. Method: Competitive ELISA.

  • Coat Plate: Immobilize 5-MPU-BSA conjugate on a 96-well microtiter plate (1 µg/mL). Incubate overnight at 4°C.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h.

  • Competition Step:

    • Prepare serial dilutions (0.1 nM to 10 µM) of 5-MPU (Standard).

    • Prepare serial dilutions (0.1 nM to 10 µM) of Analogs (Uracil, Thymine, 5-Phenyluracil).

    • Mix analyte with fixed concentration of primary antibody (e.g., Rabbit anti-5-MPU).[1]

    • Add mixture to wells. Incubate 1h at RT. Rationale: Free analyte competes with plate-bound antigen for antibody.[1]

  • Detection: Wash. Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.[1]

  • Calculation:

    • Calculate IC50 for 5-MPU and each analog.

    • % Cross-Reactivity = (IC50 of 5-MPU / IC50 of Analog) × 100 .[1]

Protocol B: Chromatographic Selectivity (LC-MS/MS)[1]

Objective: Ensure 5-MPU is chromatographically resolved from metabolic analogs. System: C18 Reverse Phase HPLC coupled to Triple Quadrupole MS.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.[1]

  • MRM Transitions (Mass Spectrometry):

    • 5-MPU: Precursor 219.1 [M+H]⁺ → Product 121.1 (Methoxyphenyl cation).[1]

    • 5-Phenyluracil: Precursor 189.1 [M+H]⁺ → Product 91.1 (Tropylium ion).[1]

    • Thymine: Precursor 127.1 [M+H]⁺.[1]

  • Injection: Inject a mixture containing 5-MPU (100 ng/mL) and physiological concentrations of Thymine (1 µg/mL).[1]

  • Criteria:

    • Retention time (RT) of 5-MPU must differ from Thymine by >0.2 min.[1]

    • No signal in the 5-MPU MRM channel at the retention time of Thymine.[1]

Performance Data Presentation

When publishing your guide or validation report, summarize data in this format.

Table 2: Representative Cross-Reactivity Data (Mock Data for Illustration)
AnalyteIC50 (nM)% Cross-ReactivityInterpretation
5-MPU (Target) 15.0 100% Reference Standard
5-Phenyluracil450.03.3%Significant interference at high concentrations.[1]
Thymine>10,000<0.1%Negligible interference.[1]
Uracil>10,000<0.1%Negligible interference.[1]
5-Fluorouracil>10,000<0.1%Safe for co-administration studies.[1]
Diagram: LC-MS/MS Selectivity Workflow

LCMSWorkflow cluster_results Selectivity Check Sample Biological Sample (Plasma) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Separation HPLC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection RT1 RT: 2.5 min Thymine Detection->RT1 m/z 127 RT2 RT: 5.8 min 5-MPU Detection->RT2 m/z 219

Caption: LC-MS/MS workflow ensuring physical separation of endogenous Thymine from 5-MPU prior to detection.

References

  • Spácilová, L., et al. (2007).[1] "Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[1][2] "Compound Summary: 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione." National Library of Medicine.[1] Link[1]

  • Matyugina, E., et al. (2022).[1] "New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity."[1][3][4][5][6] Molecules. Link

  • Roh, J., et al. (2012).[1] "Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues." Beilstein Journal of Organic Chemistry. Link

Sources

Validation

A Researcher's Guide to Evaluating the Cancer Cell Selectivity of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

In the landscape of modern oncology drug discovery, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Pyrimidine anal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Pyrimidine analogs have long been a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis.[1] This guide provides a comprehensive framework for evaluating the cancer cell selectivity of a promising pyrimidine derivative, 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

We will delve into the rationale behind its structural design, present a head-to-head comparison with established chemotherapeutic agents, and provide detailed, field-proven protocols for the essential in vitro assays required to rigorously assess its selective cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel anticancer compounds.

The Rationale: Why 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione?

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties.[2][3] The addition of an aryl group, such as the 4-methoxyphenyl substituent at the 5-position, can significantly influence the compound's biological activity. This modification can enhance the molecule's interaction with specific cellular targets, potentially leading to increased potency and selectivity. The methoxy group, in particular, can be involved in crucial hydrogen bonding interactions within the active sites of target enzymes.

Our hypothesis is that the unique electronic and steric properties conferred by the 4-methoxyphenyl group will enable 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione to exhibit a superior selectivity profile for cancer cells over normal, healthy cells. This enhanced selectivity could translate to a wider therapeutic window and reduced side effects in a clinical setting.

Comparative Landscape: Benchmarking Against the Standards

To truly understand the potential of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, its performance must be benchmarked against established chemotherapeutic agents. For this guide, we will focus on two widely used drugs:

  • 5-Fluorouracil (5-FU): A classic pyrimidine analog that has been a mainstay in the treatment of various solid tumors for decades.[1] While effective, its clinical use is often limited by significant off-target toxicity.[4]

  • Doxorubicin: A potent anthracycline antibiotic used in the treatment of a broad spectrum of cancers. Doxorubicin's mechanism of action involves DNA intercalation and inhibition of topoisomerase II. However, it is known for its cardiotoxicity and poor selectivity.[5][6]

The following table presents hypothetical, yet representative, experimental data to illustrate the type of comparative analysis that is crucial in the early stages of drug development.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)¹
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione MCF-7Breast Cancer156.7
A549Lung Cancer224.5
HCT116Colon Cancer185.6
MCF-10ANormal Breast Epithelial100-
5-Fluorouracil (5-FU) MCF-7Breast Cancer54
A549Lung Cancer82.5
HCT116Colon Cancer36.7
MCF-10ANormal Breast Epithelial20-
Doxorubicin MCF-7Breast Cancer0.52
A549Lung Cancer0.81.25
HCT116Colon Cancer0.42.5
MCF-10ANormal Breast Epithelial1-

¹Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

This representative data suggests that while 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may exhibit a higher IC50 than Doxorubicin, its significantly improved selectivity index warrants further investigation.

Experimental Framework for Selectivity Evaluation

A robust evaluation of a compound's selectivity relies on a multi-pronged experimental approach. The following protocols are fundamental for generating the data necessary for a comprehensive assessment.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis start Prepare Stock Solutions of Test Compounds plate_cells Plate Cancer and Normal Cell Lines start->plate_cells treat_cells Treat Cells with a Range of Compound Concentrations plate_cells->treat_cells mtt_assay Perform MTT Assay to Determine Cell Viability treat_cells->mtt_assay ic50 Calculate IC50 Values and Selectivity Index mtt_assay->ic50 apoptosis_assay Annexin V-FITC/PI Staining for Apoptosis ic50->apoptosis_assay Proceed with promising compounds cell_cycle_analysis Propidium Iodide Staining for Cell Cycle Analysis ic50->cell_cycle_analysis Proceed with promising compounds flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_analysis->flow_cytometry western_blot Western Blot for Key Signaling Proteins (e.g., p-ERK, p-Akt) flow_cytometry->western_blot pathway_analysis Elucidate Mechanism of Action western_blot->pathway_analysis G cluster_0 MAPK Signaling Pathway cluster_1 Cellular Response cluster_2 Potential Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation Compound 5-(4-Methoxyphenyl)pyrimidine -2,4(1H,3H)-dione Compound->RAF Inhibits

Caption: A simplified diagram of the MAPK signaling pathway and a potential point of inhibition by 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Conclusion and Future Directions

The systematic evaluation of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, as outlined in this guide, provides a robust framework for determining its potential as a selective anticancer agent. By employing a combination of cytotoxicity screening, mechanistic assays, and pathway analysis, researchers can build a comprehensive profile of this promising compound. Positive results from these in vitro studies would provide a strong rationale for advancing the molecule into more complex preclinical models, such as 3D tumor spheroids and in vivo xenograft studies, bringing it one step closer to potentially benefiting cancer patients.

References

  • Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

  • Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. ISOM. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. [Link]

  • 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. PubMed. [Link]

  • Selective Delivery of Doxorubicin to EGFR+ Cancer Cells by Cetuximab-DNA Conjugates. ACS Publications. [Link]

  • Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. PMC. [Link]

  • Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades. PubMed. [Link]

  • Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. MDPI. [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB-[7]modified iron-oxide nanoparticles. RSC Publishing. [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing). [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H). PubMed. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI. [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. ResearchGate. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers. [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. [Link]

  • Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy. MDPI. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • MDPI - Publisher of Open Access Journals. MDPI. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

Sources

Comparative

Benchmarking Pyrimidine-2,4-dione Analysis: An Inter-Laboratory Comparison Guide

Executive Summary: The Clinical Imperative Pyrimidine-2,4-dione, commonly known as Uracil , and its hydrogenated metabolite Dihydrouracil (UH₂) , are not merely metabolic byproducts; they are critical biomarkers for Dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Imperative

Pyrimidine-2,4-dione, commonly known as Uracil , and its hydrogenated metabolite Dihydrouracil (UH₂) , are not merely metabolic byproducts; they are critical biomarkers for Dihydropyrimidine Dehydrogenase (DPD) activity.[1][2] With the widespread use of fluoropyrimidines (5-Fluorouracil, Capecitabine) in oncology, identifying DPD deficiency is a matter of life and death.

The Challenge: Inter-laboratory variability has historically plagued the quantification of endogenous Uracil, particularly at the critical clinical decision threshold of 16 ng/mL (indicative of partial DPD deficiency).

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It synthesizes data from external quality assurance (EQA) schemes (e.g., ERNDIM) and method validation studies to establish a "Gold Standard" workflow.

Methodological Landscape: LC-MS/MS vs. HPLC-UV

The following comparison matrix synthesizes performance data from multiple validation studies (Jacobs et al., 2016; ERNDIM Reports).

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Isotopic Dilution) HPLC-UV (Standard) Verdict
Limit of Quantification (LOQ) 0.5 – 5.0 ng/mL 20 – 50 ng/mLLC-MS/MS is required for endogenous baseline quantification.
Specificity High (MRM transitions)Low (Co-elution risks)UV struggles to distinguish Uracil from chemically similar pyrimidines in complex matrices.
Precision (CV%) < 5% (Intra-day)< 12% (Inter-lab)5 – 15% (Intra-day)20 – 40% (Inter-lab)LC-MS/MS offers superior reproducibility across sites.
Sample Volume Low (50 – 100 µL)High (500 – 1000 µL)LC-MS/MS enables pediatric/microsampling.
Matrix Effect Correction Excellent (via

Internal Standards)
Poor (External calibration only)MS/MS corrects for ion suppression; UV cannot correct for extraction losses easily.
Throughput High (3–5 min run time)Low (15–30 min run time)LC-MS/MS fits high-volume clinical workflows.

Inter-Laboratory Data Analysis

Data from proficiency testing schemes (such as ERNDIM) and inter-lab comparison studies reveal a clear trajectory in analytical performance.[3][4]

The "Gray Area" Precision

The most critical analytical challenge is the 14–20 ng/mL range.

  • LC-MS/MS Performance: In a direct comparison of two independent laboratories using LC-MS/MS, the relative mean deviation was found to be 2% for patient samples. This indicates that harmonization is achievable when using isotopic internal standards.

  • Historical Context: Early inter-laboratory CVs for pyrimidines exceeded 30–40% .[5] With the adoption of standardized LC-MS/MS protocols, recent EQA reports show inter-lab CVs leveling off below 20% , with top-performing labs achieving <10% .

Matrix Effects & Ion Suppression

Uracil is a small, polar molecule (


), making it susceptible to ion suppression in the "void volume" region of reverse-phase chromatography.
  • Observation: Labs relying on external calibration often report negative bias (-20%) due to uncorrected matrix effects.

  • Solution: The use of stable isotope-labeled internal standards (SIL-IS) such as

    
    -Uracil  is mandatory. Data confirms that SIL-IS corrects for both extraction efficiency (recovery ~80%) and ionization suppression.
    

Visualizing the Biological & Analytical Context

To understand what we are measuring and how, refer to the diagrams below.

Diagram 1: The Metabolic Pathway (DPD Activity)

This diagram illustrates the reduction of Uracil to Dihydrouracil, the specific enzymatic step (DPD) being monitored to prevent 5-FU toxicity.

DPD_Pathway Uracil Uracil (Pyrimidine-2,4-dione) Enzyme DPD Enzyme (Rate Limiting) Uracil->Enzyme UH2 Dihydrouracil (UH2) Enzyme->UH2 + 2H (NADPH) Metabolites Beta-alanine CO2 + NH3 UH2->Metabolites Downstream Catabolism

Diagram 2: The Self-Validating Analytical Workflow

This workflow emphasizes the critical insertion point of the Internal Standard (IS) to ensure data integrity.

LCMS_Workflow Sample Plasma Sample (50 µL) Spike CRITICAL STEP: Add IS (15N2-Uracil) BEFORE Extraction Sample->Spike Precipitation Protein Precipitation (Acetonitrile / MeOH) Spike->Precipitation Centrifuge Centrifugation (10,000 x g) Precipitation->Centrifuge LC UPLC Separation (HSS T3 or Amide Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode: Negative Ion) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Recommended Protocol: The "Gold Standard" LC-MS/MS

Objective: Quantification of Uracil (U) and Dihydrouracil (UH2) in human plasma.[1][2][6][7]

Reagents & Standards
  • Analytes: High-purity Uracil and Dihydrouracil (>99%).

  • Internal Standards (IS):

    
    -Uracil and 
    
    
    
    -Dihydrouracil.[1]
  • Solvents: LC-MS grade Methanol, Acetonitrile, and Formic Acid.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard Spike: Add 20 µL of IS working solution. Note: This step corrects for all subsequent volume errors and matrix effects.

  • Precipitation: Add 200 µL of Acetonitrile (stored at -20°C). Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 0.1% Formic Acid (aqueous) to match initial mobile phase conditions.

LC-MS/MS Parameters[7]
  • Column: High-strength silica C18 (e.g., Waters HSS T3) or Amide-HILIC. Why? Uracil is very polar; standard C18 often fails to retain it.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B hold for 1 min (to divert salts), ramp to 90% B over 3 mins.

  • Ionization: Electrospray Ionization (ESI).

    • Uracil: Negative Mode (m/z 111.0

      
       42.0).
      
    • Dihydrouracil: Positive Mode (m/z 115.0

      
       73.0) or Negative Mode depending on pH. Note: Polarity switching is often required in a single run.
      
System Suitability Tests (SST)

Before releasing patient results, verify:

  • Retention Time Stability:

    
     0.1 min shift max.
    
  • Signal-to-Noise: LOQ standard must have S/N > 10.

  • IS Recovery: Area counts of IS in samples must be within 50–150% of the IS in pure solvent.

References

  • Jacobs, B. A., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma.[1] Journal of Chromatography B.

  • European Medicines Agency (EMA). (2020). Fluorouracil and capecitabine-containing medicines: EMA recommends measures to reduce the risk of severe side effects.

  • Meany, E., et al. (2025). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine.

  • ERNDIM. Quantitative Schemes: Purines and Pyrimidines in Urine/Plasma (Annual Reports).

  • Jiang, H., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Executive Safety Summary & Compound Profile 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (often referred to as 5-(4-methoxyphenyl)uracil) is a substituted pyrimidine derivative. While not always explicitly listed as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Compound Profile

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (often referred to as 5-(4-methoxyphenyl)uracil) is a substituted pyrimidine derivative. While not always explicitly listed as a P-listed (acutely toxic) waste under EPA RCRA regulations, its structural homology to bioactive nucleoside analogs (often used as antiviral or antineoplastic agents) mandates that it be treated with the Precautionary Principle .

Operational Directive: Unless specific toxicological data proves otherwise, manage this compound as a Potentially Bioactive Substance . All disposal methods must guarantee the destruction of the pharmacophore to prevent environmental persistence or biological uptake.

Chemical Profile Table
PropertySpecification
Chemical Name 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Chemical Family Pyrimidine / Uracil Derivative
Physical State Solid (Crystalline Powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Bioactivity
Waste Classification Non-RCRA Regulated (unless mixed with solvents) but requires Incineration
Disposal Method High-Temperature Incineration (Recommended)

Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on its physical state and the solvents used. Mixing waste streams (e.g., mixing oxidizers with organic solvents) is the primary cause of waste-related accidents.

Workflow: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: 5-(4-Methoxyphenyl)uracil StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Compound/Powder) StateCheck->Solid Powder Liquid Liquid Waste (Mother Liquor/HPLC) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Consumables SolidBin Solid Chemical Waste Bin (Label: Toxic/Bioactive) Solid->SolidBin Do NOT Dissolve SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Haz-Mat Debris Bin (Double Bagged) Debris->DebrisBin HaloBin Halogenated Solvent Bin (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Non-Halogenated Solvent Bin (e.g., MeOH, DMSO) SolventCheck->NonHaloBin No Halogens

Figure 1: Decision matrix for segregating 5-(4-Methoxyphenyl)uracil waste streams to ensure compatibility with incineration facilities.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Complete thermal destruction of the solid compound.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Do not use metal cans if the compound is potentially acidic or corrosive.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione".

    • Hazard Check: Check "Toxic" and "Irritant".

  • Accumulation: Keep the container closed at all times (Satellite Accumulation Area rules).

  • Disposal Action: Transfer to your facility's EHS team for High-Heat Incineration .

    • Why: Landfilling organic bioactive agents can lead to leaching. Incineration ensures the pyrimidine ring is broken down into CO₂, NOx, and water.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent solvent incompatibility and ensure safe transport.

  • Characterize the Solvent: The disposal route is dictated by the solvent, not just the solute.

    • Scenario 1 (DMSO/Methanol/Acetone): Dispose in Non-Halogenated Organic Waste.

    • Scenario 2 (Dichloromethane/Chloroform): Dispose in Halogenated Organic Waste.

    • Scenario 3 (Aqueous Buffers): If the concentration is >1%, do not pour down the drain. Collect as "Aqueous Hazardous Waste" for off-site treatment.

  • Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the organic waste container. Pyrimidines can react vigorously with strong oxidizers.

Protocol C: Empty Containers

Objective: RCRA Compliance.

  • Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid hazardous waste container (Protocol B).

  • Defacing: Deface the label on the bottle.

  • Trash: Once triple-rinsed and dried, the bottle may be discarded in regular glass trash (unless your institution requires all chemical bottles to be treated as glass waste).

Spill Management & Emergency Response

In the event of a powder spill, avoiding inhalation is the primary safety critical.

Workflow: Powder Spill Response

SpillResponse Assess Assess Volume & Risk PPE Don PPE: N95/P100, Nitrile Gloves, Lab Coat Assess->PPE Contain Containment: Cover with damp paper towels (Prevent Dust) PPE->Contain Clean Cleanup: Scoop/Wipe -> Bag Contain->Clean Wash Decontamination: Wash surface with soap/water Clean->Wash Report Report to EHS Wash->Report

Figure 2: Operational workflow for managing solid spills to minimize respiratory exposure.

Critical Note: Do not use a standard brush and dustpan for dry powder spills, as this aerosolizes the compound. Use wet-wiping or a HEPA-filtered vacuum dedicated to chemical cleanup.

Regulatory Compliance & Documentation

Trust in disposal relies on the "Cradle-to-Grave" tracking system.

  • Waste Codes (US EPA):

    • If the compound is pure, it is technically "Non-Regulated" by federal RCRA lists (P/U lists) unless it exhibits toxicity characteristics (TCLP).

    • However, most institutions assign a generic internal code for "Solid Organic Hazardous Waste".

    • If mixed with flammable solvents, use code D001 (Ignitable).[1]

  • Manifesting: Ensure the waste manifest explicitly lists the full chemical name. Avoid generic terms like "Organic Solid" if possible, to alert the disposal facility to the specific nature of the material.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200.

  • PubChem. (2023). Compound Summary: Uracil Derivatives Safety Profile. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
© Copyright 2026 BenchChem. All Rights Reserved.